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  • Product: Methyl 3-methoxyazetidine-3-carboxylate
  • CAS: 1392879-17-2

Core Science & Biosynthesis

Foundational

Structural Dynamics and Analytical Profiling of Methyl 3-methoxyazetidine-3-carboxylate

Technical Guide for Medicinal Chemistry & Structural Biology Executive Summary: The Gem-Disubstituted Scaffold Methyl 3-methoxyazetidine-3-carboxylate represents a high-value pharmacophore scaffold in modern fragment-bas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary: The Gem-Disubstituted Scaffold

Methyl 3-methoxyazetidine-3-carboxylate represents a high-value pharmacophore scaffold in modern fragment-based drug discovery (FBDD).[1] As a 3,3-disubstituted azetidine, it serves as a conformationally restricted bioisostere for gem-dimethyl groups or proline residues.[1] Its structural significance lies in the gem-disubstituent effect , where the steric bulk at the C3 quaternary center forces the azetidine ring into specific puckered conformations, altering the vector alignment of substituents and modulating the pKa of the azetidine nitrogen.[1]

This guide provides a rigorous technical analysis of its structural properties, spectroscopic signature, and stability profile, designed to support researchers in validating this building block for peptidomimetic synthesis.[1]

Structural Architecture & Theoretical Properties[1]

Geometric & Electronic Configuration

The molecule consists of a four-membered azetidine ring with a quaternary center at position 3. The simultaneous presence of an electron-withdrawing ester group and an electron-donating (by resonance) but inductively withdrawing methoxy group creates a unique electronic environment.[1]

  • Ring Strain: ~25 kcal/mol (characteristic of azetidines).[1][2]

  • Puckering Angle: The ring is not planar; it exists in a dynamic equilibrium between puckered conformers to relieve torsional strain between vicinal methylene protons.

  • Chirality: The molecule possesses a plane of symmetry passing through the Nitrogen and C3 atoms. It is achiral in its free base form. However, N-substitution (e.g., with a chiral protecting group or in a rigid salt lattice) can desymmetrize the methylene protons (

    
     vs 
    
    
    
    ).[1]
Functional Zone Analysis (DOT Visualization)

The following diagram maps the functional zones and their impact on reactivity and detection.[1]

G Core Azetidine Core (High Strain) Quat C3 Quaternary Center (Gem-Disubstitution) Core->Quat Conformational Lock Nitrogen Secondary Amine (Nucleophile/Base) Core->Nitrogen pKa ~7.5-8.5 Ester Methyl Ester (Electrophile) Quat->Ester Steric Shielding Ether 3-Methoxy Group (Inductive Effect) Quat->Ether Electronic Pull Nitrogen->Core Ring Current

Figure 1: Functional connectivity map highlighting the interplay between the strained core and the C3 quaternary center.[1]

Spectroscopic Analysis & Validation Protocol

To certify the identity of Methyl 3-methoxyazetidine-3-carboxylate, a multi-modal approach is required. The quaternary carbon at C3 is the "silent" center that must be inferred via 2D NMR correlations.

Nuclear Magnetic Resonance (NMR) Profiling

Note: Shifts are representative for the HCl salt in DMSO-d6 or Methanol-d4.[1] Free base shifts in CDCl3 will differ.

NucleusSignalShift (δ ppm)MultiplicityStructural Assignment

H
A~3.25Singlet (3H)C3-OCH3 (Methoxy ether)

H
B~3.75Singlet (3H)COOCH3 (Methyl ester)

H
C~4.10 - 4.40Broad m/d (4H)Ring CH2 (C2 and C4).[1] Broadening indicates slow ring inversion or salt formation.[1]

C
D~170.5SingletC=O (Carbonyl)

C
E~78.0SingletC3 (Quaternary).[1] Downfield due to O-substitution.

C
F~55.0SingletC2/C4 (Ring carbons)

C
G~52.5SingletCOOCH3 (Ester methyl)

Critical Validation Step (HMBC): To distinguish this from isomeric impurities (e.g., linear ring-opened byproducts), you must observe a Long-range HMBC correlation between the Methoxy proton singlet (Signal A) and the Quaternary Carbon (Signal E).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Weight: 145.16 g/mol (Free base).[1]

  • Target Ion:

    
    .[1]
    
  • Fragmentation Pattern:

    • Loss of Methoxy radical or Methanol is common.

    • Ring opening fragments may appear at lower m/z.

Stability & Reactivity Profile

The "Strain-Release" Risk

While 3,3-disubstituted azetidines are generally more stable than their monosubstituted counterparts due to the Thorpe-Ingold effect, the ring strain renders them susceptible to nucleophilic attack, particularly under basic conditions.[1]

  • Hydrolysis: The methyl ester is labile. Basic hydrolysis (LiOH/NaOH) yields the carboxylic acid (Zwitterionic form).[1]

  • Polymerization: Free base azetidines can self-polymerize upon prolonged storage if not kept cold/dry. Storage as the Hydrochloride salt is strictly recommended for long-term stability.

Analytical Workflow (SOP)

The following workflow ensures data integrity during characterization.

Workflow cluster_Analysis Parallel Validation Start Sample: Methyl 3-methoxyazetidine-3-carboxylate Prep Sample Prep: Dissolve in DMSO-d6 (NMR) or MeOH (LC-MS) Start->Prep NMR 1H & 13C NMR Check: C3 Quaternary Signal Prep->NMR LCMS LC-MS (ESI+) Check: [M+H]+ 146.16 Prep->LCMS Decision Purity > 95%? NMR->Decision LCMS->Decision Storage Store as HCl Salt (-20°C, Desiccated) Decision->Storage Yes Purify Repurify: Reverse Phase HPLC Decision->Purify No

Figure 2: Standard Operating Procedure (SOP) for structural verification and storage.

Synthesis & Synthetic Accessibility

For reference in retrosynthetic planning.

The synthesis typically bypasses direct ring closure of acyclic precursors (which is difficult for quaternary centers) and instead utilizes functional group manipulation of pre-formed azetidine rings.[1]

  • Precursor: 1-Benzhydrylazetidin-3-one (Commercially available protected ketone).[1]

  • Transformation:

    • Reaction with Trimethylsilyl cyanide (TMSCN) to form the cyanohydrin.[1]

    • O-methylation of the hydroxyl group.

    • Pinner reaction (acidic methanolysis) of the nitrile to form the methyl ester.[1]

    • Deprotection (Hydrogenolysis) of the benzhydryl group.[1]

Safety Note: Azetidine precursors are potent alkylating agents.[1] All synthesis and handling should occur in a fume hood with appropriate PPE.

Applications in Drug Discovery

This specific scaffold is utilized to:

  • Lower Lipophilicity (LogD): The ether and ester oxygens reduce the lipophilicity compared to a gem-dimethyl group, improving aqueous solubility.[1]

  • Block Metabolism: Substitution at C3 blocks the common metabolic oxidation of the azetidine ring.

  • Peptidomimetics: Acts as a constrained amino acid analog, introducing specific turn geometries in peptide chains.[1]

References

  • Sirenko, V., et al. (2025).[1] "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." Journal of Organic Chemistry. [1]

  • Kovács, S., et al. (2023).[1] "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules.

  • Richardson, P. (2021).[1][3] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character." Organic & Biomolecular Chemistry.

  • BenchChem Technical Data. (2024). "Azetidine-3-carboxylic acid derivatives: Physicochemical Properties."

  • Life Chemicals. (2022).[4] "Substituted Azetidines in Drug Discovery."

Sources

Exploratory

The Rigid Vector: Conformational Dynamics and Synthetic Utility of Methyl 3-methoxyazetidine-3-carboxylate

Topic: Conformational Rigidity of Methyl 3-methoxyazetidine-3-carboxylate Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Rigidity of Methyl 3-methoxyazetidine-3-carboxylate Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

In the transition from "flatland" aromatic drug discovery to sp³-rich architectures, the azetidine ring has emerged as a premier bioisostere. However, the specific gem-disubstituted variant, Methyl 3-methoxyazetidine-3-carboxylate (MMAC) , represents a higher order of design utility. Unlike its monosubstituted counterparts, MMAC offers a "locked" conformational vector, reduced lipophilicity via the gem-disubstitution effect, and a metabolic shield against oxidative clearance.

This guide deconstructs the structural mechanics of MMAC, providing a validated synthetic pathway and a strategic framework for its deployment in lead optimization.

Structural Dynamics: The Gem-Disubstituted Effect

The Puckering Landscape

The azetidine ring is not planar. To alleviate torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation.

  • Monosubstituted Azetidines: Exhibit a low barrier to inversion (~1.3 kcal/mol), existing in a rapid equilibrium between two puckered conformers.

  • MMAC (Gem-Disubstituted): The introduction of the 3-methoxy and 3-carboxylate groups creates a Thorpe-Ingold effect (angle compression) and significant steric/electronic bias.

    • Dipole Alignment: The electronegative methoxy oxygen and the ester carbonyl create a dipole conflict that favors a specific pucker angle to minimize repulsion.

    • Gauch Effect: The 3-methoxy group prefers a gauche orientation relative to the ring nitrogen lone pair (if unprotonated), further rigidifying the scaffold.

pKa Modulation and Physicochemical Profile

The incorporation of two electron-withdrawing groups (EWGs) at the C3 position drastically alters the basicity of the azetidine nitrogen.

  • Unsubstituted Azetidine pKa: ~11.3 (Highly basic, fully protonated at pH 7.4).

  • MMAC pKa: Estimated ~7.5–8.5.

    • Mechanism:[1][2] The inductive withdrawal by the methoxy (-I effect) and the ester (-I/-M effect) reduces electron density at the nitrogen.

    • Impact: This lowers the fraction of ionized species at physiological pH, improving passive membrane permeability (CNS penetration) while maintaining solubility.

Visualization of Conformational Energy

The following diagram illustrates the energy penalty associated with planarization and the bias introduced by gem-disubstitution.

AzetidineConformation cluster_legend MMAC Dynamics Planar Planar Transition State (High Energy) PuckerB Conformer B (Methoxy-Axial) Planar->PuckerB PuckerA Conformer A (Methoxy-Equatorial) PuckerA->Planar  ΔG‡ Inversion   Text Gem-disubstitution increases the inversion barrier, biasing the population towards Conformer A.

Figure 1: Conformational energy landscape of 3,3-disubstituted azetidines. The steric bulk of the ester and methoxy groups creates a defined energy well, restricting the 'flutter' observed in unsubstituted analogs.

Synthetic Architecture

Synthesis of gem-disubstituted azetidines is non-trivial due to the steric crowding at C3. The following protocol outlines a robust "Cyanohydrin Route" which avoids the harsh conditions of direct alkylation.

Retrosynthetic Logic
  • Starting Material: 1-Boc-3-azetidinone (Commercially stable, tractable).

  • Key Transformation: Nucleophilic attack at the ketone followed by Pinner-type functionalization.

  • Challenge: O-methylation of a tertiary alcohol in the presence of an ester.

Step-by-Step Protocol
Step 1: Formation of the TMS-Cyanohydrin
  • Reagents: 1-Boc-3-azetidinone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), ZnI₂ (catalytic, 0.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve ketone and ZnI₂ in DCM under N₂.

    • Add TMSCN dropwise at 0°C.

    • Stir at RT for 2–4 hours (Monitor by TLC/NMR for disappearance of ketone).

    • Outcome: Quantitative formation of tert-butyl 3-cyano-3-((trimethylsilyl)oxy)azetidine-1-carboxylate.

Step 2: One-Pot Pinner Reaction & Solvolysis
  • Reagents: Methanol (excess), HCl (gas or acetyl chloride source).

  • Procedure:

    • Dissolve the intermediate in MeOH at 0°C.

    • Bubble HCl gas or add Acetyl Chloride (generating anhydrous HCl in situ).

    • Stir at RT for 12h, then reflux for 2h.

    • Note: This converts the Nitrile (-CN) -> Methyl Ester (-COOMe) AND cleaves the TMS group. It may also deprotect the Boc group.

    • Reprotection (Optional but recommended): If Boc is lost, re-protect with Boc₂O/TEA before the next step to facilitate purification.

    • Intermediate: 1-Boc-3-hydroxy-3-methoxycarbonylazetidine.

Step 3: O-Methylation (The Critical Step)

Direct methylation of tertiary alcohols is difficult. Silver-mediated alkylation is preferred to prevent retro-aldol or ester hydrolysis.

  • Reagents: Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag₂O, 2.0 eq).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Suspend the hydroxy-ester in DMF.

    • Add Ag₂O and MeI.

    • Stir in a sealed tube at 40–50°C for 24–48h.

    • Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

SynthesisWorkflow Start 1-Boc-3-azetidinone Step1 Step 1: TMSCN, ZnI2 (Cyanohydrin Formation) Start->Step1 Step2 Step 2: MeOH, HCl (Pinner Reaction -> Ester + OH) Step1->Step2 Step3 Step 3: Ag2O, MeI (Tertiary O-Methylation) Step2->Step3 Final Methyl 3-methoxyazetidine- 3-carboxylate (N-Boc) Step3->Final

Figure 2: Synthetic workflow for accessing the MMAC core. The silver-mediated methylation is the yield-determining step.

Medicinal Chemistry Applications

Metabolic Blocking

Azetidines are susceptible to metabolic oxidation at the


-carbon (adjacent to nitrogen) and the C3 position.
  • Vulnerability: C3-H abstraction leads to ring opening or ketone formation.

  • MMAC Solution: Gem-disubstitution removes the C3 hydrogen entirely. This "metabolic switching" forces metabolism to the periphery of the molecule, often extending half-life (

    
    ).
    
Vector Control in Fragment-Based Drug Discovery (FBDD)

MMAC serves as a rigid linker. The vectors of the N-substituent and the C3-ester are fixed at an angle of approximately 145°–155° (depending on the pucker).

  • Utility: This is distinct from the 180° vector of piperazines or the 120° of meta-substituted aromatics. It allows access to unique chemical space in the enzyme active site.

Data Comparison: Azetidine vs. Homologs
PropertyAzetidine (Unsubst.)[1][2][3][4][5][6][7][8]MMAC (3,3-Disubst.)Piperidine
Fsp³ Character 1.01.01.0
Ring Puckering Flexible (~35°)Rigid/BiasedChair (Rigid)
pKa (Conj.[9][10] Acid) 11.3~8.011.2
LogP -0.1~0.5 (Est)0.8
Metabolic Risk High (Oxidation)Low (Blocked C3)Medium

Experimental Validation Protocols

Crystallographic Confirmation

To validate the "locked" conformation in a specific lead series:

  • Crystal Growth: Slow evaporation of the HCl salt of MMAC derivatives from MeOH/Et₂O.

  • Parameter Check: Measure the

    
     dihedral angle. A deviation from 
    
    
    
    (planar) >20^\circ$ confirms the puckered state.
LogD Determination (Shake-Flask Method)
  • Prepare a 10 mM stock of the MMAC derivative in DMSO.

  • Partition between Octanol and Phosphate Buffer (pH 7.4).

  • Analyze phases via HPLC-UV.

  • Expectation: The presence of the methoxy/ester groups should lower LogD compared to a 3-phenyl azetidine, but raise it slightly compared to the naked amino acid due to the methyl caps.

References

  • BenchChem. (2025).[3] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • O'Hagan, D., et al. (2025). The ring pucker in azetidine derivatives can be influenced by a C–F...N+ charge–dipole interaction. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from

  • PubChem. (2025).[6][10] 3-Methoxyazetidine hydrochloride Compound Summary. CID 22242858.[10] Retrieved from

  • ChemicalBook. (2025).[8] Synthesis of Methyl Azetidine-3-carboxylate Hydrochloride. Retrieved from

Sources

Foundational

Azetidine-3-Carboxylate Building Blocks: A Technical Guide for Advanced Drug Discovery

Foreword: The Rise of the Strained Scaffold In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced pharmacological properties is relentless. Among the saturated heterocyles, the...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of the Strained Scaffold

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced pharmacological properties is relentless. Among the saturated heterocyles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" motif.[1][2][3] Its inherent ring strain (approx. 25.4 kcal/mol) and distinct three-dimensional geometry offer a unique combination of stability and reactivity, providing a powerful tool to escape the flatland of aromatic-rich drug space.[4][5] This guide focuses specifically on azetidine-3-carboxylate and its derivatives—versatile building blocks that serve as conformationally constrained amino acid surrogates and springboards for complex molecular architectures. We will delve into the synthetic strategies, functionalization tactics, and practical applications that empower researchers to leverage these potent scaffolds in their drug discovery campaigns.

Section 1: The Strategic Value of the Azetidine-3-Carboxylate Core

The utility of the azetidine scaffold is rooted in its unique physicochemical properties. Its high sp³ character, conformational rigidity, and the ability of the nitrogen atom to act as a hydrogen bond acceptor significantly influence the properties of a parent molecule.[1][6] Incorporating an azetidine ring can enhance metabolic stability, improve aqueous solubility, and fine-tune receptor selectivity.[1][2]

The 3-carboxylate substitution pattern is particularly valuable. It provides a versatile handle for further chemical modification and allows the scaffold to be used as a non-natural amino acid, introducing conformational constraints into peptides that can protect against proteolytic degradation and lock in bioactive conformations.[7][8][9] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive azelnidipine, feature an azetidine ring, underscoring the scaffold's clinical relevance.[1][2][3][6]

Section 2: Synthesis of Azetidine-3-Carboxylate Building Blocks

The construction of the strained azetidine ring is a significant synthetic challenge.[10] Various methods have been developed, each with distinct advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the reaction.

Key Synthetic Strategies
  • Intramolecular Cyclization: This is the most common approach, typically involving the formation of a C-N bond from a 1,3-difunctionalized propane derivative. A common precursor is a protected 2-(aminomethyl)-1,3-propanediol, where the hydroxyl groups are converted to good leaving groups (e.g., tosylates, mesylates, or halides) to facilitate ring closure. The causality here is straightforward: the proximity of the nucleophilic nitrogen and the electrophilic carbon at the 3-position of the propane backbone drives the formation of the four-membered ring.

  • Ring Expansion of Aziridines: The thermal or chemically-induced isomerization of substituted aziridines can provide access to azetidines. For example, 2-(bromomethyl)aziridine-2-carboxylates can be thermally isomerized to yield 3-bromoazetidine-3-carboxylates.[11][12][13] This strain-release-driven transformation leverages the kinetic favorability of forming the three-membered ring first, followed by rearrangement to the thermodynamically more stable (though still strained) four-membered ring.

  • [2+2] Cycloaddition Reactions: The reaction between an imine and an alkene can, under thermal or photochemical conditions, lead to the formation of an azetidine ring.[4][14] This method is powerful for creating densely functionalized azetidines that might be difficult to access through other routes.[4] For instance, visible-light-mediated aza-Paterno-Büchi reactions have been developed for this purpose.[4]

  • Functionalization of Precursors: Commercially available precursors like N-Boc-azetidin-3-one are invaluable starting points.[15][16] Standard transformations such as Horner-Wadsworth-Emmons reactions can install an acetate side chain, which can then be subjected to aza-Michael additions to generate functionalized 3-substituted 3-(acetoxymethyl)azetidines.[9][17]

Synthesis_Overview cluster_start Starting Materials cluster_methods Key Methodologies 1,3-Aminoalcohol 1,3-Aminoalcohol Intramolecular Cyclization Intramolecular Cyclization 1,3-Aminoalcohol->Intramolecular Cyclization Aziridine Precursor Aziridine Precursor Ring Expansion Ring Expansion Aziridine Precursor->Ring Expansion Imine + Alkene Imine + Alkene [2+2] Cycloaddition [2+2] Cycloaddition Imine + Alkene->[2+2] Cycloaddition N-Boc-Azetidin-3-one N-Boc-Azetidin-3-one Precursor Functionalization Precursor Functionalization N-Boc-Azetidin-3-one->Precursor Functionalization Target Azetidine-3-Carboxylate Core Intramolecular Cyclization->Target Ring Expansion->Target [2+2] Cycloaddition->Target Precursor Functionalization->Target

Core synthetic pathways to the azetidine-3-carboxylate scaffold.
Comparative Analysis of Synthetic Routes
Synthetic StrategyStarting MaterialsKey Features & CausalityAdvantagesLimitations
Intramolecular Cyclization 1,3-aminoalcohols, dihalidesProximity-driven nucleophilic substitution.Reliable, scalable, good control over stereochemistry from chiral precursors.Requires multi-step synthesis of the acyclic precursor.
Ring Expansion Functionalized aziridinesDriven by release of ring strain.Access to unique substitution patterns.Can have issues with regioselectivity; starting aziridines may be unstable.
[2+2] Cycloaddition Imines, AlkenesConcerted or stepwise formation of two C-C/C-N bonds.High atom economy, rapid complexity generation.Can have limited substrate scope and issues with stereocontrol.
Precursor Functionalization N-Boc-azetidin-3-oneStandard ketone/enone chemistry.Utilizes commercially available starting material.[15]Limited to the derivatization of an existing ring.

Section 3: Strategic Functionalization of the Core Scaffold

Once the azetidine-3-carboxylate core is synthesized, its true potential is unlocked through selective functionalization at three key positions: the ring nitrogen, the C3-position, and the carboxylate group.

Functionalization_Pathways cluster_N N-Functionalization cluster_C3 C3-Functionalization cluster_CO2R Carboxylate Modification Core N-Boc-Azetidine- 3-Carboxylate N_Deprotect Acidic Deprotection (TFA) Core->N_Deprotect C3_Bromo From 3-OH: (e.g., PBr3) Core->C3_Bromo CO2R_Hydrolysis Saponification (LiOH) Core->CO2R_Hydrolysis CO2R_Amidation Amide Coupling (H-NR1R2) Core->CO2R_Amidation NH_Azetidine Free NH Azetidine N_Deprotect->NH_Azetidine N_Alkylation Reductive Amination, Alkylation NH_Azetidine->N_Alkylation NR_Azetidine N-Substituted Azetidine N_Alkylation->NR_Azetidine Azetidine_Br 3-Bromo-Azetidine Derivative C3_Bromo->Azetidine_Br C3_Nu Nucleophilic Substitution (Nu-) Azetidine_Nu 3-Nu-Azetidine Derivative C3_Nu->Azetidine_Nu Azetidine_Br->C3_Nu CO2H_Azetidine Azetidine-3- Carboxylic Acid CO2R_Hydrolysis->CO2H_Azetidine CONR1R2_Azetidine Azetidine-3- Carboxamide CO2R_Amidation->CONR1R2_Azetidine

Key functionalization vectors of the azetidine-3-carboxylate scaffold.
N-Functionalization

The nitrogen atom is the most common site for modification. For Boc-protected azetidines, the protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free secondary amine. This amine serves as a nucleophile for a vast array of reactions:

  • Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas.

  • Alkylation: Direct alkylation with alkyl halides or through reductive amination with aldehydes and ketones.

  • Arylation: Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to append aryl or heteroaryl groups.

The choice of N-substituent is critical for modulating the physicochemical properties and biological activity of the final compound.[7][18]

C3-Functionalization

Diversification at the 3-position is crucial for exploring structure-activity relationships (SAR). Starting from a 3-hydroxyazetidine or a 3-bromoazetidine-3-carboxylate, a range of nucleophiles can be introduced.[11][13]

  • Nucleophilic Substitution: The 3-bromo derivative is an excellent electrophile for substitution with amines, thiols, azides, and cyanides.[11] This provides direct access to 3-amino, 3-thio, 3-azido, and 3-cyano azetidine-3-carboxylates, which are themselves versatile intermediates. The causality lies in the inherent reactivity of the C-Br bond, which is activated by the ring strain.

Carboxylate Modification

The ester group is a robust handle for further transformations.

  • Saponification: Base-mediated hydrolysis (e.g., with LiOH) yields the corresponding carboxylic acid.[19]

  • Amide Coupling: The resulting acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides. This is the cornerstone of its use in peptidomimetics.[19][20]

  • Reduction: The ester or the acid can be reduced (e.g., with LiAlH₄) to the corresponding 3-(hydroxymethyl)azetidine, providing another point of diversification.

Section 4: Practical Applications in Drug Discovery

The true value of azetidine-3-carboxylate building blocks is demonstrated by their successful application in creating novel therapeutics.

Peptidomimetics and Constrained Scaffolds

Azetidine-3-carboxylic acid is a conformationally constrained analogue of β-proline.[9] Its incorporation into peptide sequences induces specific turn structures, which can enhance binding affinity to biological targets and improve stability against enzymatic degradation.[7][8][18] For example, an azetidine-3-carboxylic acid was used to synthesize an analogue of endomorphin, a neuropeptide that binds to μ-opioid receptors.[9][19]

Bioisosteric Replacement and Scaffold Hopping

The azetidine ring can serve as a bioisostere for other common groups in medicinal chemistry, such as piperidines or even gem-dimethyl groups. This strategy allows chemists to modulate properties like lipophilicity and metabolic stability while maintaining or improving biological activity.

Compound/Drug NameBiological Target/UseRole of the Azetidine-3-Carboxylate Moiety
Azelnidipine Calcium Channel Blocker (Antihypertensive)The azetidine ring is a key part of the dihydropyridine pharmacophore, influencing selectivity and pharmacokinetics.[2][9][21]
Cobimetinib MEK1/2 Inhibitor (Anticancer)The 3-hydroxyazetidine moiety provides a crucial hydrogen bond interaction within the kinase active site.[2][3]
Baricitinib JAK Inhibitor (Rheumatoid Arthritis)An azetidine-containing nitrile group is critical for potency and selectivity.[1][2]
Endomorphin Analogue μ-Opioid Receptor Ligand (Research)The azetidine-3-carboxylic acid residue acts as a constrained amino acid to control peptide conformation.[9][19]

Section 5: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems, detailing key steps from a common starting material.

Protocol 1: Synthesis of N-Boc-3-(methoxycarbonyl)azetidine

This protocol outlines a common route starting from the commercially available N-Boc-3-azetidinone.

Step A: Horner-Wadsworth-Emmons Olefination

  • System Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of trimethyl phosphonoacetate). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates the phosphonoacetate to form the reactive ylide.

  • Ylide Formation: Slowly add trimethyl phosphonoacetate (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The solution should become clear.

  • Ketone Addition: Re-cool the mixture to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in THF dropwise.

  • Reaction & Quench: Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS for disappearance of the starting ketone. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate as a colorless oil.

Step B: Catalytic Hydrogenation

  • System Setup: Dissolve the product from Step A in methanol (MeOH) or ethyl acetate in a suitable pressure vessel.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %) to the solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50 psi. Stir vigorously at room temperature for 12-24 hours. Causality: The palladium surface catalyzes the addition of hydrogen across the double bond, reducing it to a single bond.

  • Workup: Carefully vent the H₂ atmosphere and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, N-Boc-3-(methoxycarbonyl)azetidine, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by chromatography.

Protocol 2: N-Deprotection and Subsequent Acylation

Step A: Boc Deprotection

  • Reaction Setup: Dissolve N-Boc-3-(methoxycarbonyl)azetidine (1.0 equivalent) in dichloromethane (DCM, 5 mL per 1 g of substrate).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at room temperature. Effervescence (isobutylene and CO₂) will be observed. Causality: The strong acid protonates the Boc group, leading to its fragmentation and removal.

  • Reaction Monitoring: Stir for 1-2 hours at room temperature. Monitor by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product is the TFA salt of methyl azetidine-3-carboxylate, which can be used directly or neutralized.

Step B: N-Acylation

  • Reaction Setup: Dissolve the crude TFA salt from Step A in DCM. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) and cool to 0 °C.

  • Electrophile Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup & Purification: Quench with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the desired N-acyl azetidine-3-carboxylate.

Conclusion and Future Outlook

Azetidine-3-carboxylate building blocks represent a powerful class of reagents for the modern medicinal chemist. Their unique conformational and physicochemical properties provide a reliable means to enhance drug-like characteristics. The synthetic routes, while challenging due to ring strain, are well-established, and the scaffold's functional handles allow for extensive and predictable diversification. As drug discovery continues to move towards more three-dimensional and sp³-rich chemical space, the strategic application of strained scaffolds like azetidine-3-carboxylates will undoubtedly play an increasingly vital role in the development of next-generation therapeutics. Future advancements will likely focus on novel stereoselective syntheses and C-H functionalization methods to further expand the accessible chemical space around this valuable core.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Azetidines in medicinal chemistry: emerging applic
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionaliz
  • PREPARATION AND SYNTHETIC APPLIC
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines. Enamine.
  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Hydrolysis of Sterically Hindered Azetidine Esters

Topic: Hydrolysis conditions for Methyl 3-methoxyazetidine-3-carboxylate ester Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Target Molecule: Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis conditions for Methyl 3-methoxyazetidine-3-carboxylate ester Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Target Molecule: Methyl 3-methoxyazetidine-3-carboxylate Key Challenge: Quaternary Center Sterics & Strained Ring Preservation

Abstract & Strategic Overview

The hydrolysis of Methyl 3-methoxyazetidine-3-carboxylate presents a unique intersection of two chemical challenges: the steric hindrance of a quaternary carbon (C3) and the potential instability of the strained four-membered azetidine ring. While simple esters hydrolyze readily at room temperature, the 3,3-disubstitution pattern (methoxy + carboxylate) creates a neopentyl-like steric environment that significantly retards nucleophilic attack at the carbonyl carbon.

This guide details three validated protocols ranging from mild, chemoselective methods to robust, high-temperature conditions. It prioritizes the preservation of the azetidine ring integrity while ensuring complete conversion of the hindered ester.

Chemical Stability Profile
  • Azetidine Ring: Generally stable to basic hydrolysis (NaOH/LiOH) even at elevated temperatures (up to 100°C). Susceptible to acid-catalyzed ring opening (nucleophilic attack by Cl⁻/Br⁻) or polymerization in free-base form if concentrated.

  • Quaternary Ester: Requires elevated thermal energy or high hydroxide concentration due to the electron-donating effect of the 3-methoxy group and steric bulk.

Decision Matrix: Selecting the Right Protocol

Before initiating hydrolysis, determine the state of the azetidine nitrogen. The presence of a protecting group (PG) fundamentally alters the workup and solvent choice.

HydrolysisDecision Start Start: Methyl 3-methoxyazetidine-3-carboxylate CheckN Is Nitrogen Protected? Start->CheckN Protected Yes (Boc, Cbz, Benzhydryl) CheckN->Protected Lipophilic Unprotected No (Free Amine/HCl Salt) CheckN->Unprotected Polar/Water Soluble MethodA Method A: LiOH / THF / H2O (Standard) Protected->MethodA Standard Scale (<5g) MethodB Method B: KOH / Methoxyethanol (High Force/Scale) Protected->MethodB Stubborn/Large Scale (>5g) Unprotected->MethodA If Salt Form OK MethodC Method C: Resin-Bound Hydrolysis (Salt-Free Isolation) Unprotected->MethodC Zwitterion Isolation

Figure 1: Decision tree for selecting hydrolysis conditions based on substrate protection and scale.

Detailed Experimental Protocols

Method A: The "Gold Standard" (LiOH/THF/Water)

Best For: General screening, N-protected substrates (Boc, Cbz), and small-to-medium scale (10 mg – 5 g). Mechanism: Lithium coordinates with the carbonyl oxygen and the methoxy oxygen, potentially assisting in the delivery of the hydroxide nucleophile despite steric hindrance.

Reagents:

  • Substrate: Methyl 3-methoxyazetidine-3-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 – 4.0 equiv)

  • Solvent: THF : Water (3:1 v/v)

Protocol:

  • Dissolution: Dissolve the ester in THF (10 mL per gram of substrate). Cool to 0°C.

  • Base Addition: Dissolve LiOH·H₂O in the calculated volume of water and add dropwise to the THF solution. The mixture may become biphasic.[1]

  • Reaction: Allow the reaction to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC or LCMS after 2 hours. Due to the quaternary center, conversion may be slow.

    • Optimization: If <50% conversion is observed after 4 hours, heat to 45°C . Avoid boiling THF (66°C) to prevent potential degradation if sensitive protecting groups (like Fmoc) are present.

  • Workup (N-Protected):

    • Acidify carefully with 1M HCl to pH ~3-4 at 0°C.

    • Extract immediately with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Workup (Free Amine):

    • Critical: Do not extract. The product is a water-soluble amino acid.

    • Neutralize to pH 7 with 1M HCl.

    • Lyophilize the aqueous layer to obtain the product mixed with LiCl. (See Purification section for desalting).

Method B: High-Temperature Hydrolysis (KOH/Methoxyethanol)

Best For: Sterically stubborn substrates (e.g., N-Benzhydryl analogs) or process-scale batches where THF is undesirable. Reference Grounding: This method is adapted from the synthesis of 1-benzhydrylazetidine-3-carboxylic acid, where the steric bulk of the benzhydryl group and the quaternary center necessitated 100°C conditions [1].

Reagents:

  • Substrate (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) (2.0 – 3.0 equiv)

  • Solvent: 2-Methoxyethanol (Methyl Cellosolve) or n-Butanol.

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in 2-Methoxyethanol (concentration ~0.5 M).

  • Activation: Add solid KOH or a concentrated aqueous KOH solution (minimized water volume).

  • Heating: Heat the mixture to 100°C for 4–6 hours.

    • Note: The high boiling point of methoxyethanol (124°C) allows for higher thermal energy input than THF/MeOH, overcoming the steric barrier of the 3-methoxy group.

  • Workup:

    • Cool to RT. Pour onto crushed ice.

    • Adjust pH to the isoelectric point (pI ~5-6 for this amino acid) using Acetic Acid or dilute HCl.

    • Precipitation often occurs for hydrophobic (N-protected) variants. Filter and wash with cold water.[4]

Method C: Salt-Free Isolation (Ion Exchange)

Best For: Unprotected 3-methoxyazetidine-3-carboxylic acid (Zwitterion) requiring high purity for biological assays.

Protocol:

  • Perform hydrolysis using Method A (LiOH).

  • Do not acidify with HCl. Instead, dilute the reaction mixture with water and remove THF under vacuum.

  • Column Loading: Load the alkaline aqueous solution onto a column packed with Dowex 50W-X8 (H+ form) cation exchange resin.

  • Washing: Elute with distilled water until the pH of the eluent is neutral (removes Li+ and unreacted starting material).

  • Elution: Elute the amino acid product using 1M - 2M NH₄OH (Ammonium Hydroxide) . The amino acid releases as the ammonium salt/zwitterion.

  • Isolation: Lyophilize the ammonia fractions. Excess ammonia evaporates, leaving the pure zwitterionic amino acid.

Data Summary & Troubleshooting

ParameterMethod A (LiOH/THF)Method B (KOH/High Temp)Method C (Ion Exchange)
Reaction Temp RT to 45°C100°CN/A (Workup only)
Time 4 - 16 Hours2 - 4 HoursN/A
Risk Incomplete conversion (sterics)Protecting group loss (if labile)Loss of product on resin
Suitability General Lab ScaleProcess / Stubborn EstersHigh Purity Isolation
Troubleshooting Guide
  • Problem: Incomplete Hydrolysis.

    • Cause: The 3-methoxy group acts as an electron donor, reducing the electrophilicity of the carbonyl carbon.

    • Solution: Switch to Method B or add TMSOK (Potassium trimethylsilanolate) in THF. The silanolate anion is a more potent, non-solvated nucleophile in organic media.

  • Problem: Ring Opening.

    • Cause: Acidic workup was too harsh (pH < 1) or prolonged heating in acidic media.

    • Solution: Keep workup pH > 3.[3] Avoid HCl during hydrolysis steps. Azetidines are far more stable to base than acid [2].

  • Problem: Product is an Oil/Hygroscopic.

    • Cause: 3-methoxyazetidine-3-carboxylic acid is highly polar.

    • Solution: Convert to the HCl salt by treating with 4M HCl in Dioxane and precipitating with Ether, or keep as a stable stock solution.

References

  • Synthesis of 1-Benzhydrylazetidine-3-carboxylic acid. ChemicalBook / Eisai R&D Management Co. (Derived from US2008/214815).[3] Describes KOH/Methoxyethanol hydrolysis at 100°C.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Medicinal Chemistry. Discusses the stability profiles of azetidine rings under various pH conditions.

  • Mild alkaline hydrolysis of hindered esters. Arkivoc. Provides context on using hydroxide in non-aqueous solvents for sterically hindered esters.[5]

Sources

Application

Peptide coupling reactions using 3-methoxyazetidine-3-carboxylic acid

Application Note: Overcoming Steric Barriers in the Incorporation of 3-Methoxyazetidine-3-Carboxylic Acid into Peptide Backbones Introduction The incorporation of conformationally constrained amino acids is a pivotal str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming Steric Barriers in the Incorporation of 3-Methoxyazetidine-3-Carboxylic Acid into Peptide Backbones

Introduction

The incorporation of conformationally constrained amino acids is a pivotal strategy in modern medicinal chemistry to improve metabolic stability, receptor selectivity, and oral bioavailability. 3-Methoxyazetidine-3-carboxylic acid (3-OMe-Aze) represents a unique scaffold that combines the rigidification of the azetidine ring with the physicochemical benefits of the methoxy group (lowered logD, specific H-bond acceptance).

However, 3-OMe-Aze presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: It is a

    
    -disubstituted (tetrasubstituted) amino acid, structurally analogous to Aib (aminoisobutyric acid) but with added ring strain.
    
  • Nucleophilicity: The secondary amine is sterically crowded and electronically deactivated by the proximal methoxy group.

  • Activation Difficulty: The carboxylic acid is attached to a quaternary carbon, making the formation of the active ester kinetically slow.

This guide provides a validated methodology for coupling 3-OMe-Aze in both solution and solid-phase peptide synthesis (SPPS), moving beyond standard protocols to ensure high conversion and purity.

Chemical Properties & Handling

PropertySpecificationImplication for Synthesis
Structure 4-membered N-heterocycle, gem-disubstituted at C3.High ring strain; significant steric bulk around both N- and C-termini.
Chirality Achiral (Meso/Symmetric plane).No racemization risk at the 3-OMe-Aze residue itself during activation.
Amine pKa Est. ~8.5–9.5 (Lower than Pro/Aze).[1]Reduced nucleophilicity due to inductive effect of 3-OMe; requires stronger bases or longer reaction times.
Solubility High polarity (Zwitterionic).Free acid is insoluble in DCM; requires DMF/NMP or protection (Fmoc/Boc) for organic solubility.

Strategic Protocol Design

Successful incorporation requires treating 3-OMe-Aze not as a standard amino acid, but as a "difficult sequence" element. We categorize the challenge into two distinct scenarios:

Scenario A: Acylation of the 3-OMe-Aze Amine (Coupling TO the N-terminus)
  • Challenge: The nucleophile is a hindered secondary amine.

  • Recommended Reagents: PyAOP or HATU with HOAt .

    • Why? PyAOP (phosphonium salt) avoids the formation of guanidinium byproducts that can occur with uronium salts (HATU/HBTU) during slow reactions with secondary amines. HOAt is critical as the pyridine nitrogen provides anchimeric assistance, boosting the reaction rate by ~10x over HOBt.

  • Temperature: Elevated temperature (

    
     or microwave) is highly recommended.
    
Scenario B: Activation of the 3-OMe-Aze Carboxyl (Coupling OF the C-terminus)
  • Challenge: Formation of the active ester is slow due to the quaternary center.

  • Recommended Reagents: COMU or Acid Fluorides (via TFFH) .

    • Why? Acid fluorides (generated in situ by TFFH) are small, highly reactive electrophiles that penetrate steric shields better than bulky OBt/OAt esters.

Validated Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS)

Pre-requisites:

  • Resin: Use low-loading resins (0.2 – 0.4 mmol/g) such as ChemMatrix or Tentagel to reduce inter-chain aggregation.

  • Solvent: DMF or NMP (N-methylpyrrolidone) is superior to DCM for hindered couplings.

Step-by-Step Workflow:

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2

      
       10 min).
      
    • Critical Wash: Wash with DMF (

      
      ), DCM (
      
      
      
      ), DMF (
      
      
      ). Ensure complete removal of piperidine to prevent adduct formation.
  • Coupling Step (Choose based on Scenario):

    • Scenario A: Coupling Fmoc-AA-OH ONTO H-3-OMe-Aze-Resin

      • Reagents: Fmoc-AA-OH (5 eq), PyAOP (5 eq), HOAt (5 eq), DIEA (10 eq).

      • Procedure: Dissolve reagents in minimal DMF. Add to resin.

      • Conditions: Shake for 2 hours at RT. If available, microwave at

        
         for 20 min (25W).
        
      • Monitoring: Chloranil Test (Specific for secondary amines). Do not use Kaiser test (false negatives).

    • Scenario B: Coupling Fmoc-3-OMe-Aze-OH ONTO H-AA-Resin

      • Reagents: Fmoc-3-OMe-Aze-OH (4 eq), HATU (4 eq), HOAt (4 eq), TMP (2,4,6-Trimethylpyridine/Collidine) (8 eq).

      • Note: Collidine is a weaker base than DIEA and reduces the risk of racemizing the acceptor amino acid (especially if it is Cys or His).

      • Conditions: Double couple (2

        
         45 min) at RT.
        
  • Capping (Mandatory):

    • After the coupling of 3-OMe-Aze, unreacted amines on the resin are difficult to access later. Cap with Acetic Anhydride/DIEA/DMF (1:1:8) for 10 min.

Protocol 2: Solution Phase Coupling (Fragment Condensation)

For convergent synthesis where 3-OMe-Aze is at the C-terminus of a fragment.

  • Activation: Dissolve Fmoc-3-OMe-Aze-OH (1.0 eq) in dry DCM/DMF (1:1).

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) and DIEA (2.5 eq). Stir for 30 min under

    
     to generate the acid fluoride.
    
  • Coupling: Add the amine component (H-Peptide-OR) (1.0 eq).

  • Completion: Monitor by HPLC. Acid fluorides are highly reactive but stable to water, allowing for aqueous workup if needed.

Visualization & Decision Logic

Figure 1: Reagent Selection Decision Tree

CouplingLogic Start Start: Coupling 3-OMe-Aze Role Is 3-OMe-Aze the Amine or Acid? Start->Role IsAmine Amine Component (Nucleophile) Role->IsAmine Amine (N-term) IsAcid Acid Component (Electrophile) Role->IsAcid Acid (C-term) Hindrance Is the Incoming AA also hindered? (e.g., Val, Ile, Aib) IsAmine->Hindrance PyAOP Use PyAOP + HOAt (Avoids Guanidinylation) Hindrance->PyAOP Yes (Very Hard) HATU Use HATU + HOAt (Standard High Power) Hindrance->HATU No (Standard) Substrate Is the Amine Partner Primary or Secondary? IsAcid->Substrate COMU Use COMU + Oxyma (High Efficiency) Substrate->COMU Primary Amine TFFH Use TFFH (Acid Fluoride) (Max Penetration) Substrate->TFFH Secondary Amine (Pro, Aze)

Caption: Decision matrix for selecting coupling reagents based on the steric environment of the 3-OMe-Aze residue.

Figure 2: SPPS Cycle for Hindered Residues

SPPS_Cycle Resin Fmoc-AA-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 Extensive Wash (DMF/DCM) Deprotect->Wash1 Couple1 Coupling 1 (45 min, RT) Wash1->Couple1 Couple2 Coupling 2 (45 min, 50°C) Couple1->Couple2 Double Couple Test Chloranil Test Couple2->Test Test->Couple2 Colorless (Incomplete) Cap Capping (Ac2O/DIEA) Test->Cap Blue (Positive) Next Next Cycle Cap->Next

Caption: Optimized SPPS cycle featuring double coupling and specific monitoring for secondary amines.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Coupling TO Aze) Guanidinylation of the secondary amine.Switch from HATU/HBTU to PyAOP or PyBOP . These phosphonium reagents do not react with the amine to form guanidines [1].
Incomplete De-Fmoc Aggregation of hydrophobic/hindered chains.Use DBU (2%) in Piperidine/DMF for deprotection. Add "Magic Mixture" (DCM/DMF/NMP 1:1:1) to swell resin.
Racemization of Partner AA Over-activation of Cys/His during coupling to Aze.Use Collidine or TMP instead of DIEA. These weaker bases prevent proton abstraction from the

-carbon of the activated amino acid [2].
Precipitate in Reaction Low solubility of zwitterion.Ensure the amino acid is fully dissolved in the activation mixture before adding to the resin. Use NMP if DMF fails.

References

  • Albericio, F., & Bull, S. D. (2018). Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling. Journal of the American Chemical Society. [Link]

Sources

Method

Application Note: Scalable Preparation of Methyl 3-methoxyazetidine-3-carboxylate

Executive Summary & Strategic Analysis The azetidine ring, particularly the 3,3-disubstituted scaffold, represents a critical "escape from flatland" in modern medicinal chemistry. By introducing character and a quaternar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The azetidine ring, particularly the 3,3-disubstituted scaffold, represents a critical "escape from flatland" in modern medicinal chemistry. By introducing


 character and a quaternary center, Methyl 3-methoxyazetidine-3-carboxylate  serves as a rigid, metabolically stable bioisostere for gem-dimethyl or carbonyl groups.

However, the synthesis of this molecule at scale (>100 g) presents three distinct challenges:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening polymerization under harsh acidic or Lewis-acidic conditions.

  • Quaternary Steric Hindrance: Functionalizing the C3 position, particularly forming the tertiary methyl ether, is kinetically sluggish.

  • Process Safety: Traditional routes utilizing HCN (cyanohydrin formation) are hazardous on a kilo-scale.

The Selected Route: The Bargellini Approach

This protocol bypasses the hazardous cyanohydrin route in favor of the Bargellini Reaction . This multicomponent reaction utilizes chloroform as a masked carboxylate equivalent, offering a safer, more robust profile for scale-up.

Route Logic:

  • Core Construction: 1-Benzhydrylazetidin-3-one (commercially available or synthesized from epichlorohydrin) is used as the stable starting material.

  • C3-Functionalization: Reaction with chloroform and NaOH generates the 3-hydroxy-3-carboxylic acid moiety in one pot.

  • O-Methylation: A stepwise esterification followed by Williamson ether synthesis avoids competitive side reactions.

Synthetic Pathway Visualization

The following diagram outlines the chemical logic and critical process control points (CPPs).

G Start 1-Benzhydryl azetidin-3-one Inter1 Intermediate A: Trichloromethyl Carbinol Start->Inter1 CHCl3, NaOH (Bargellini) Prod1 3-Hydroxy Acid Inter1->Prod1 Hydrolysis (In situ) Prod2 3-Hydroxy Methyl Ester Prod1->Prod2 SOCl2, MeOH Reflux Prod3 3-Methoxy Methyl Ester Prod2->Prod3 NaH, MeI DMF, 0°C Final Methyl 3-methoxy azetidine-3-carboxylate (HCl Salt) Prod3->Final H2, Pd/C MeOH/HCl Safety CRITICAL SAFETY: Exotherm Control H2 Venting Safety->Prod3

Figure 1: Stepwise synthetic strategy utilizing the Bargellini reaction for safe introduction of the carboxylate moiety.

Detailed Experimental Protocols

Step 1: The Bargellini Reaction (Formation of the Core)

Objective: Convert 1-benzhydrylazetidin-3-one to 1-benzhydryl-3-hydroxyazetidine-3-carboxylic acid.

  • Mechanism: The reaction proceeds via the addition of the trichloromethyl anion to the ketone, followed by formation of a gem-dichloroepoxide intermediate, which is rapidly hydrolyzed by hydroxide to the carboxylic acid.

Reagents:

  • 1-Benzhydrylazetidin-3-one (1.0 equiv)

  • Chloroform (CHCl3) (3.0 equiv)[1]

  • Sodium Hydroxide (NaOH) (50% aq.[1] solution, 6.0 equiv)

  • TEBA (Triethylbenzylammonium chloride) (0.05 equiv) - Phase Transfer Catalyst

  • Acetone (Solvent, 5 volumes)

Protocol:

  • Setup: Charge a jacketed reactor with 1-benzhydrylazetidin-3-one, TEBA, and acetone. Cool the mixture to 0–5 °C.

  • Addition 1: Add Chloroform slowly, maintaining internal temperature <10 °C.

  • Addition 2 (Critical): Add 50% NaOH dropwise over 2 hours.

    • Process Note: This step is highly exothermic. The formation of the trichloromethyl anion is rapid. Ensure vigorous stirring to maximize phase transfer efficiency.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours. Monitor by HPLC (Target: Disappearance of ketone).

  • Workup:

    • Evaporate acetone under reduced pressure.

    • Dilute residue with water and wash with MTBE (removes unreacted ketone).

    • Acidify the aqueous layer carefully with concentrated HCl to pH 2–3.

    • Precipitation: The product (amino acid) often precipitates. Filter the solid. If no precipitate, extract with n-butanol or DCM/iPrOH (3:1).

  • Yield: Expect 75–85% yield of the white solid.

Step 2: Esterification

Objective: Convert the carboxylic acid to the methyl ester.

Protocol:

  • Suspend the dry carboxylic acid (from Step 1) in anhydrous Methanol (10 volumes).

  • Cool to 0 °C.

  • Add Thionyl Chloride (SOCl2, 1.5 equiv) dropwise. Caution: Gas evolution (SO2, HCl).

  • Heat to reflux (65 °C) for 4 hours.

  • Concentrate to dryness to afford the 1-benzhydryl-3-hydroxyazetidine-3-carboxylate methyl ester as the HCl salt.

  • Free Base Release: Partition between Ethyl Acetate and saturated NaHCO3. Separate organic layer, dry (MgSO4), and concentrate.

Step 3: O-Methylation (The Critical Step)

Objective: Methylate the tertiary alcohol. Challenge: Tertiary alcohols are poor nucleophiles. We use Sodium Hydride (NaH) to generate the alkoxide.

Reagents:

  • Hydroxy-ester intermediate (1.0 equiv)

  • Sodium Hydride (60% in oil, 1.2 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • DMF (Dimethylformamide) (Anhydrous, 8 volumes)

Protocol:

  • Alkoxide Formation: Dissolve the hydroxy-ester in anhydrous DMF and cool to -10 °C.

  • Base Addition: Add NaH portion-wise.

    • Safety: Massive hydrogen evolution. Ensure reactor is vented to a scrubber. Maintain Temp < 0 °C to prevent ester hydrolysis or degradation. Stir for 30 mins.

  • Alkylation: Add Methyl Iodide dropwise via syringe pump.

    • Note: Keep temperature < 5 °C.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Cool to 0 °C. Carefully add saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required here to remove mineral oil and unreacted starting material.

Step 4: Deprotection & Salt Formation

Objective: Remove the benzhydryl group and isolate the stable HCl salt.

Protocol:

  • Dissolve the O-methylated intermediate in Methanol.

  • Add Pd(OH)2/C (Pearlman's catalyst, 10 wt% loading).

  • Add HCl (1.1 equiv, 4M in Dioxane) or Acetic Acid.

  • Hydrogenate at 40–60 psi H2 at RT for 12 hours.

  • Filter catalyst over Celite.

  • Concentrate filtrate. Triturate with Diethyl Ether to obtain Methyl 3-methoxyazetidine-3-carboxylate hydrochloride as a white solid.

Key Process Parameters & Data

ParameterSpecificationRationale
Bargellini Temp < 10 °C (Addition)Prevents polymerization of the ketone and controls chloroform exotherm.
NaH Quality 60% dispersionDry NaH is too risky for scale-up (static ignition).
Water Content (Step 3) < 0.05% (KF)Water consumes NaH and generates NaOH, which hydrolyzes the methyl ester.
H2 Pressure (Step 4) 40-60 psiBenzhydryl cleavage is slower than Benzyl; higher pressure ensures completion.

Analytical Controls (Self-Validation)

To ensure the protocol is working, check these specific spectral signatures:

  • 1H NMR (DMSO-d6) of Final Product:

    • Azetidine Ring: Two doublets (or broad signals) around

      
       4.0–4.5 ppm.
      
    • Methoxy (Ether): Singlet at

      
       3.2 ppm.
      
    • Methoxy (Ester): Singlet at

      
       3.7 ppm.
      
    • Validation: Integration ratio of Ether:Ester must be 1:1.

  • 13C NMR:

    • Look for the Quaternary C3 signal around

      
       75–80 ppm.
      
    • Carbonyl:

      
       170 ppm.
      

References

  • Bargellini Reaction Mechanism & Scope

    • Bargellini, G. Gazz.[2] Chim. Ital.1906 , 36, 329.[2]

    • Application Note: This foundational paper established the reaction of phenols/ketones with chloroform.
  • Scalable Synthesis of Azetidine-3-carboxylic Acids

    • Organic Process Research & Development (Pfizer).
    • Note: Describes the use of the Bargellini reaction for azetidine cores.
  • O-Methylation of Tertiary Alcohols

    • Green Chemistry, 2002, 4, 395-397. "Methylation of alcohols with dimethyl carbonate.
  • Safety in Methylation Reactions

    • Org.[3] Synth.1988 , 6, 101. "General procedures for handling NaH and MeI."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-methoxyazetidine-3-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 3-methoxyazetidine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-methoxyazetidine-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet challenging, azetidine building block. The inherent ring strain and multifunctional nature of azetidines can present unique synthetic hurdles.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic yield.

Synthetic Strategy Overview

The synthesis of Methyl 3-methoxyazetidine-3-carboxylate hydrochloride is typically achieved through a multi-step sequence starting from a protected 3-hydroxyazetidine-3-carboxylic acid precursor. The following workflow outlines a common and logical synthetic approach, which will form the basis for our troubleshooting discussion.

Synthetic_Workflow cluster_0 Step 1: O-Methylation cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection Start N-Boc-3-hydroxy- azetidine-3-carboxylic acid Intermediate1 N-Boc-3-methoxy- azetidine-3-carboxylic acid Start->Intermediate1  NaH, MeI  THF, 0°C to RT Intermediate2 Methyl N-Boc-3-methoxy- azetidine-3-carboxylate Intermediate1->Intermediate2  SOCl₂ or H⁺  Methanol FinalProduct Methyl 3-methoxyazetidine- 3-carboxylate HCl Intermediate2->FinalProduct  HCl in Dioxane  or TFA

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter at each stage of the synthesis.

Step 1: O-Methylation of N-Boc-3-hydroxyazetidine-3-carboxylic acid

This step involves the deprotonation of both the hydroxyl and carboxylic acid groups, followed by selective methylation of the resulting alkoxide.

Question 1: My O-methylation reaction shows low conversion, and I recover a lot of starting material. What's going wrong?

Answer: This is a common issue often related to incomplete deprotonation or inactive reagents. Let's break down the potential causes and solutions.

  • Cause A: Inadequate Base or Deprotonation. Sodium hydride (NaH) is typically used. Both the hydroxyl and carboxylic acid protons are acidic and will be deprotonated. You must use at least two equivalents of base. If your NaH is old or has been improperly stored, its activity will be diminished.

    • Solution: Use fresh, high-quality NaH (e.g., 60% dispersion in mineral oil). Ensure you use a minimum of 2.2 equivalents to account for both acidic protons and any slight deactivation. Before adding your substrate, wash the NaH dispersion with anhydrous hexanes to remove the protective mineral oil, which can interfere with the reaction.

  • Cause B: Wet Solvent or Glassware. Sodium hydride reacts violently with water. Any moisture in your solvent (THF) or on your glassware will consume the base, leading to incomplete deprotonation of your substrate.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use a freshly distilled, anhydrous solvent. Tetrahydrofuran (THF) should be dried over sodium/benzophenone until the characteristic blue/purple color persists.

  • Cause C: Inactive Methylating Agent. Methyl iodide (MeI) can degrade over time, especially if exposed to light, turning yellow or brown due to the formation of I₂.

    • Solution: Use fresh, colorless methyl iodide. If your MeI is slightly colored, you can purify it by passing it through a short plug of activated alumina.

Data Table: Recommended Reagent Stoichiometry for O-Methylation

ReagentEquivalentsPurposeKey Consideration
N-Boc-3-hydroxy-azetidine-3-carboxylic acid1.0SubstrateEnsure it is completely dry.
Sodium Hydride (NaH)2.2 - 2.5BaseUse fresh, oil-free NaH for full deprotonation.
Methyl Iodide (MeI)1.5 - 2.0Methylating AgentUse an excess to drive the reaction; fresh bottle preferred.

Question 2: I'm observing significant side product formation. My mass spec suggests N-methylation or elimination. How can I prevent this?

Answer: Side product formation points towards issues with reaction conditions, particularly temperature and the nature of the nucleophile/base.

  • Cause A: N-Methylation. While the Boc-protected nitrogen is significantly less nucleophilic, prolonged reaction times at elevated temperatures can sometimes lead to methylation of the nitrogen after a competing N-Boc deprotection event, although this is less common. A more likely source is methylation of the deprotected azetidine if the Boc group is unintentionally cleaved.

    • Solution: Maintain strict temperature control. Add the NaH and MeI at 0 °C and allow the reaction to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary, as higher temperatures can promote side reactions.

  • Cause B: Ring Opening/Degradation. Azetidine rings are strained and can be susceptible to ring-opening under harsh conditions, though this is less likely with strong bases unless there are specific leaving groups present.[1][2]

    • Solution: The primary solution is to maintain mild reaction conditions (low temperature, careful addition of reagents). Ensure your starting material is pure, as impurities could catalyze degradation pathways.

Step 2: Esterification of N-Boc-3-methoxyazetidine-3-carboxylic acid

This step converts the carboxylic acid to its corresponding methyl ester. Common methods include Fischer esterification (acid catalyst in methanol) or using activating agents like thionyl chloride (SOCl₂).[3][4]

Question 3: My Fischer esterification (H₂SO₄ in MeOH) is extremely slow and the yield is poor. How can I improve it?

Answer: Fischer esterification is a reversible, equilibrium-driven process.[3] Low yields are typically due to the presence of water or the equilibrium not favoring the product.

  • Cause A: Presence of Water. The reaction produces one equivalent of water. Any water present at the start will shift the equilibrium back towards the starting materials.[5]

    • Solution: Use anhydrous methanol and a concentrated acid catalyst (e.g., H₂SO₄). To actively drive the equilibrium forward, you can incorporate a Dean-Stark trap if using a higher boiling solvent (not applicable for methanol) or add a dehydrating agent like molecular sieves to the reaction mixture.

  • Cause B: Insufficient Catalyst or Reaction Time. The reaction is slow and requires an effective catalyst concentration.

    • Solution: Ensure you are using a catalytic amount of a strong acid (e.g., 5-10 mol% H₂SO₄). Heat the reaction to reflux in methanol and monitor its progress by TLC or LC-MS. These reactions can often require several hours to reach completion.

Question 4: I used thionyl chloride in methanol for the esterification and got a complex mixture and low yield. What happened?

Answer: Thionyl chloride is highly effective but also very reactive. It first forms an acyl chloride intermediate, which then reacts with methanol. Improper handling can lead to degradation.

  • Cause A: Exothermic Reaction and Lack of Temperature Control. The reaction of SOCl₂ with methanol is highly exothermic, generating HCl gas. Adding SOCl₂ directly to your substrate in methanol can cause a rapid temperature increase, leading to the degradation of the sensitive azetidine ring.

    • Solution: Follow the correct order of addition and maintain strict temperature control. A proven method is to first add the SOCl₂ dropwise to chilled methanol (0 °C) to pre-form the reactive species (likely methyl chlorosulfite and HCl). Then, add your carboxylic acid substrate to this cold solution. This prevents a sudden exotherm upon mixing all three components.[6]

  • Cause B: Acid-Sensitive Boc Group. The HCl generated in situ can begin to cleave the N-Boc protecting group, especially if the reaction is run for too long or at elevated temperatures. This can lead to a mixture of protected and deprotected products.

    • Solution: Run the reaction at low temperature (0 °C to room temperature) and monitor carefully. Once the reaction is complete by TLC (usually 2-4 hours), quench it promptly by pouring it over ice and neutralizing with a weak base like sodium bicarbonate.

Step 3: N-Boc Deprotection

This final step removes the tert-butyloxycarbonyl (Boc) group to yield the target compound, typically isolated as a hydrochloride salt.

Question 5: I'm seeing incomplete removal of the Boc group when using HCl in dioxane. Should I just heat it or extend the reaction time?

Answer: While tempting, simply increasing heat or time can be detrimental. Incomplete deprotection usually points to reagent quality or insufficient equivalents.

  • Cause A: Reagent Quality/Concentration. Commercial solutions of HCl in dioxane can degrade over time, losing HCl gas and decreasing in molarity.

    • Solution: Use a fresh bottle of 4M HCl in dioxane. If you suspect your solution is old, you can titrate it to confirm its concentration. Alternatively, you can prepare a fresh solution by bubbling dry HCl gas through anhydrous dioxane.

  • Cause B: Insufficient Acid. A large excess of acid is typically required to drive the deprotection to completion.

    • Solution: Use a significant excess of the HCl solution. Often, the substrate is dissolved in a minimal amount of a co-solvent (like methanol or CH₂Cl₂) and then the 4M HCl/dioxane solution is added as the main solvent. Let the reaction stir at room temperature for 1-4 hours.

Question 6: My deprotection reaction resulted in a low yield of a tar-like substance, suggesting my product decomposed. How can I achieve a cleaner deprotection?

Answer: The azetidine ring, being strained, is sensitive to harsh acidic conditions.[2][7] Decomposition suggests the conditions were too aggressive.

  • Cause A: Overly Harsh Acidic Conditions. While strong acid is needed, some acids like neat trifluoroacetic acid (TFA) at room temperature for extended periods can be too harsh for this specific substrate.

    • Solution: Use the mildest effective conditions. 4M HCl in dioxane is generally well-tolerated. If using TFA, run the reaction at 0 °C and monitor it closely, quenching as soon as the starting material is consumed. Using TFA in a solvent like dichloromethane (e.g., 25-50% v/v) is often gentler than using neat TFA.

  • Cause B: Workup Issues. The free amine product is a polar, potentially water-soluble molecule. It may be lost during an aqueous workup or be unstable as the free base.

    • Solution: Avoid an aqueous workup and neutralization if possible. The standard procedure is to concentrate the reaction mixture in vacuo after deprotection. The resulting crude solid or oil is the hydrochloride salt, which is typically more stable and crystalline. This crude salt can then be purified by recrystallization or trituration with a solvent like diethyl ether or ethyl acetate to remove organic byproducts.

Troubleshooting_Logic cluster_methylation O-Methylation Issues cluster_esterification Esterification Issues cluster_deprotection Deprotection Issues Start Low Yield in Synthesis Step M1 Incomplete Conversion? Start->M1 Step 1 E1 Method? Start->E1 Step 2 D1 Incomplete Reaction? Start->D1 Step 3 D2 Decomposition? Start->D2 Step 3 M2 Check Base (NaH): - Fresh? - 2.2+ eq.? - Oil removed? M1->M2 M3 Check Solvent (THF): - Anhydrous? M1->M3 E2 Fischer (H⁺/MeOH) E1->E2 E3 SOCl₂/MeOH E1->E3 E4 - Anhydrous? - Reflux? - Sufficient catalyst? E2->E4 E5 - Temp control (0°C)? - Correct addition order? - Monitor for Boc cleavage? E3->E5 D3 - Fresh HCl/Dioxane? - Sufficient excess? D1->D3 D4 - Use milder conditions (0°C). - Avoid harsh workup. - Isolate as HCl salt. D2->D4

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

  • Q: Why is the N-Boc group preferred for this synthesis?

    • A: The N-Boc (tert-butyloxycarbonyl) group is widely used because it is robust enough to survive moderately basic and nucleophilic conditions (like O-methylation and esterification) but can be removed under acidic conditions that typically do not harm other functional groups.[8] Its removal generates volatile byproducts (isobutylene and CO₂), simplifying purification.

  • Q: Can I use a different protecting group?

    • A: Yes, other protecting groups like Cbz (Carboxybenzyl) or a benzhydryl group could be used. However, their removal conditions differ (e.g., hydrogenolysis for Cbz, strong acid for benzhydryl), which would require redesigning the synthetic sequence.[6][9] For most lab-scale syntheses, Boc offers the best balance of stability and ease of removal.

  • Q: How should I purify and store the final product, Methyl 3-methoxyazetidine-3-carboxylate hydrochloride?

    • A: The final hydrochloride salt is typically a solid.[10] The most common purification method is recrystallization or trituration. A good solvent system for trituration is often diethyl ether or a mixture of ethyl acetate and hexanes, which will wash away non-polar impurities, leaving the polar salt behind. For storage, keep the product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (0-4 °C) and protected from moisture, as hydrochloride salts can be hygroscopic.

Key Experimental Protocols

Protocol 1: Esterification using SOCl₂ in Methanol
  • To a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous methanol (approx. 0.5 M final concentration).

  • Cool the methanol to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise via syringe. Stir for 15 minutes.

  • Add N-Boc-3-methoxyazetidine-3-carboxylic acid (1.0 equivalent) portion-wise to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Once complete, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

Protocol 2: N-Boc Deprotection
  • Dissolve the crude Methyl N-Boc-3-methoxyazetidine-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or methanol.

  • Add a solution of 4M HCl in dioxane (10-20 equivalents) and stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Remove all volatiles under reduced pressure using a rotary evaporator.

  • To the resulting crude oil or solid, add diethyl ether and stir or sonicate. The hydrochloride salt should precipitate as a solid.

  • Filter the solid, wash with fresh diethyl ether, and dry under high vacuum to yield the final product.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023-01-21). Vertex AI Search.
  • Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Royal Society of Chemistry.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022-11-30).
  • synthesis of azetidine .pptx - Slideshare. Slideshare.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014-12-23).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate.
  • Scientists use computational modeling to guide a difficult chemical synthesis - ScienceDaily. (2024-06-29). ScienceDaily.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27). Royal Society of Chemistry.
  • 1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook. ChemicalBook.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. MDPI.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27). Reddit.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed. (2009-03-06).
  • 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Mol-Instincts.
  • 1392803-11-0|Methyl 3-methoxyazetidine-3-carboxylate hydrochloride|BLD Pharm.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry.
  • Esterification--Making Esters from Carboxylic Acids - YouTube. (2019-01-25). YouTube.
  • esterification - alcohols and carboxylic acids - Chemguide. Chemguide.
  • 3-Methoxyazetidine Hydrochloride丨CAS 148644-09-1 - leapchem. Leap Chem.
  • (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - ResearchGate. (2025-08-05).

Sources

Optimization

Preventing ring opening of azetidines during ester hydrolysis

Technical Support for Ester Hydrolysis Status: Operational Ticket: #AZT-004-HYDROLYSIS Priority: High (Substrate Stability Critical) Assigned Specialist: Senior Application Scientist Diagnostic & Triage: Why Your Ring is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for Ester Hydrolysis

Status: Operational Ticket: #AZT-004-HYDROLYSIS Priority: High (Substrate Stability Critical) Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Why Your Ring is Breaking

Before attempting a fix, you must understand the failure mode. Azetidines are not merely "small amines"; they are high-energy springs waiting to uncoil.

The Thermodynamic Trap

Azetidines possess a ring strain energy of approximately 26 kcal/mol (compared to ~0 kcal/mol for cyclohexane). This strain provides the driving force for ring-opening reactions.

The Mechanism of Failure

In standard ester hydrolysis (saponification), two competing pathways exist. The survival of your scaffold depends on kinetic control—ensuring Pathway A (Ester Hydrolysis) proceeds significantly faster than Pathway B (Ring Opening).

Common Triggers for Pathway B:

  • N-Protonation (Acidic Conditions): Protonation creates a quaternary ammonium, making the ring carbons highly electrophilic. A weak nucleophile (even water) can attack C2 or C4, snapping the ring.

  • Activated Amides (Basic Conditions): If the Nitrogen is acylated (e.g., N-Boc, N-Cbz) and you use strong, hot bases, the carbonyl oxygen can participate in intramolecular attacks or elimination reactions.

Visualizing the Danger Zone

The following diagram illustrates the competing pathways.

AzetidineHydrolysis Substrate Azetidine Ester (Substrate) Acid Azetidine Acid (Desired Product) Substrate->Acid Pathway A: Attack at Carbonyl (Kinetic Product) RingOpen Ring-Opened Amino Acid Substrate->RingOpen Pathway B: Attack at C2/C4 (Thermodynamic Release) OH Hydroxide (OH-) OH->Substrate Nucleophilic Attack

Figure 1: The competition between ester hydrolysis (Pathway A) and ring-opening decomposition (Pathway B). High temperatures and strong Lewis acids favor Pathway B.

The "Gold Standard" Protocols

Do not use standard 1N NaOH/MeOH reflux conditions. Choose your method based on substrate sensitivity.

Method A: The Optimized Inorganic Base (LiOH)

Best for: Moderately stable azetidines (N-alkylated or electron-rich). Why it works: Lithium is a harder Lewis acid than Sodium or Potassium. It coordinates tightly to the carbonyl oxygen, increasing electrophilicity at the ester specifically, while being less basic/aggressive in the bulk solution than NaOH.

Protocol:

  • Dissolve the azetidine ester (1.0 equiv) in a 3:1 mixture of THF:Water .

    • Note: THF is crucial. It solubilizes the organic substrate while the water carries the base.

  • Cool the solution to 0 °C (Ice bath).

  • Add LiOH·H₂O (1.2 – 1.5 equiv) .

  • Monitor by TLC/LCMS every 30 minutes.

    • Critical: Do not let the reaction warm to room temperature unless conversion is <10% after 2 hours.

  • Workup (The Danger Step):

    • DO NOT acidify to pH 1. Strong acid workups will protonate the amine and trigger ring opening immediately.

    • Adjust pH to ~5–6 using mild buffer (NaH₂PO₄) or carefully titrate with 1N HCl at 0 °C.

    • Extract immediately with EtOAc or DCM/iPrOH (3:1).

Method B: The "Silver Bullet" (Trimethyltin Hydroxide)

Best for: Highly sensitive substrates, N-acyl azetidines, or valuable late-stage intermediates. Why it works: This is a neutral hydrolysis method. The tin atom acts as a Lewis acid to activate the carbonyl, while the hydroxide is delivered intramolecularly. It avoids "naked" hydroxide ions that cause side reactions.

Protocol:

  • Dissolve ester (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Add Trimethyltin hydroxide (Me₃SnOH) (2.0 – 5.0 equiv).

  • Heat to 60–80 °C in a sealed tube or reflux.

    • Note: Despite the heat, this reagent is chemically "soft" and rarely opens the ring.

  • Monitor reaction (usually takes 4–24 hours).

  • Workup (Tin Removal):

    • Concentrate the mixture.

    • The residue will contain toxic organotin. Dissolve in EtOAc and wash vigorously with 5% KHSO₄ or KF solution to precipitate the tin as insoluble fluoride/salts.

Method C: Nucleophilic Cleavage (Anhydrous LiI)

Best for: Methyl esters specifically; substrates sensitive to any base. Why it works: This is an Sɴ2 reaction, not a hydrolysis. The Iodide ion attacks the methyl group of the ester, cleaving the O-Me bond. The carbonyl is never attacked, and the ring remains untouched.

Protocol:

  • Dissolve Methyl ester (1.0 equiv) in anhydrous Pyridine or Collidine .

  • Add Lithium Iodide (LiI) (5.0 – 10.0 equiv).

    • Note: LiI is very hygroscopic; handle quickly.

  • Heat to reflux (light exclusion recommended).

  • Workup: Quench with water, extract impurities, and isolate the zwitterionic acid.

Decision Matrix: Which Reagent?

Use this logic flow to select the safest method for your specific molecule.

SelectionMatrix Start Start: Azetidine Ester EsterType Ester Type? Start->EsterType Methyl Methyl Ester EsterType->Methyl Yes Other Ethyl/Benzyl/tBu EsterType->Other No BaseSens Base Sensitive? (e.g., Epimerizable centers) Methyl->BaseSens Me3Sn Method B: Me3SnOH Other->Me3Sn High Sensitivity LiOH Method A: LiOH @ 0°C Other->LiOH Standard LiI Method C: LiI / Pyridine BaseSens->LiI Yes (Extreme) BaseSens->LiOH No

Figure 2: Reagent selection logic based on ester type and substrate sensitivity.

Troubleshooting & FAQ

Q: I used LiOH and my product disappeared. NMR shows a complex mixture. A: You likely opened the ring.

  • Check: Was the temperature controlled? Did you let it warm up overnight?

  • Fix: Switch to Method B (Me₃SnOH) . If you must use LiOH, lower the equivalents to 1.05 and run at 0 °C strictly.

Q: I cannot get rid of the Tin residues from Method B. A: Organotins are "sticky."

  • Fix 1: Wash the organic layer with 10% aqueous KF (Potassium Fluoride). The insoluble Me₃SnF will precipitate. Filter it off.

  • Fix 2: Use column chromatography with 1% Triethylamine in the eluent; tin often streaks without the amine.

Q: Can I use HCl/Dioxane to hydrolyze a t-Butyl ester? A: Proceed with extreme caution. While t-Butyl esters are acid-labile, strong acids (TFA, HCl) protonate the azetidine nitrogen (pKa ~11). This creates a significant inductive effect that destabilizes the ring. If you must use acid, use Formic Acid (milder) or ensure the reaction is anhydrous to prevent water from acting as a nucleophile to open the ring.

Q: What about enzymatic hydrolysis? A: Pig Liver Esterase (PLE) is an excellent option if you have the time and budget.

  • Protocol: Suspend ester in pH 7 phosphate buffer. Add PLE (acetone powder). Stir at 25 °C.

  • Pros: mildest possible conditions (pH 7).

  • Cons: Slow, requires purification from protein, difficult to scale.

Comparative Data Summary

FeatureMethod A (LiOH)Method B (Me₃SnOH)Method C (LiI)Method D (Enzymatic)
Reagent Cost LowHighModerateHigh
Toxicity LowHigh (Tin) LowLow
Reaction Time 1–4 h4–24 h6–12 h24–48 h
Risk of Ring Opening ModerateVery Low LowLowest
Scalability ExcellentPoor (Waste disposal)GoodPoor

References

  • Nicolaou, K. C., et al. (2005).[1][2] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition. [Link]

  • Couture, A., et al. (2000). "Strain-Driven Reactivity of Azetidines." Tetrahedron. (General reference for ring strain energy of ~26 kcal/mol).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for base sensitivity of N-protected heterocycles).
  • Fisher, M. J., et al. (1994). "Nucleophilic Cleavage of Methyl Esters." Journal of Organic Chemistry. (Reference for LiI/Pyridine mechanism).

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-methoxyazetidine-3-carboxylate Intermediates

Introduction: Welcome to the technical support guide for the purification of Methyl 3-methoxyazetidine-3-carboxylate and its synthetic intermediates. This resource is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the purification of Methyl 3-methoxyazetidine-3-carboxylate and its synthetic intermediates. This resource is designed for researchers, chemists, and drug development professionals who work with this valuable heterocyclic building block. The unique structure of this azetidine derivative—possessing a basic nitrogen, an ester, and an ether functional group—presents specific challenges during purification. This guide provides in-depth, experience-based answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your purification workflows, and ensure the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: I'm performing a column chromatography purification on silica gel, but my product is streaking badly on the TLC plate and giving poor separation. What's causing this and how can I fix it?

A1: This is the most common issue encountered with azetidine derivatives. The root cause is the interaction between the basic nitrogen atom of the azetidine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This strong acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing (streaking).

Troubleshooting Steps:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile amine base to your mobile phase.[1][3]

    • Recommended Additive: Start by adding 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol).[4][5]

    • Causality: The added amine acts as a competitor, preferentially binding to the acidic silanol groups and allowing your azetidine compound to elute symmetrically.[1][4]

  • Alternative Stationary Phases: If base additives are incompatible with your molecule or downstream steps, consider a different stationary phase.

    • Basic Alumina: Alumina is a basic stationary phase and is often a better choice for purifying basic compounds, though it may offer different selectivity than silica.[5]

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option where an amine is covalently bonded to the silica surface, effectively eliminating the acidic silanol interactions.[2][4]

  • Reversed-Phase Chromatography: For highly polar intermediates, reversed-phase (C18) chromatography can be highly effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.[6]

Troubleshooting Guide: Specific Scenarios

Q2: My NMR analysis shows persistent impurities after column chromatography. How do I identify and remove them?

A2: Identifying the impurity is the first step to removing it. Common impurities in the synthesis of Methyl 3-methoxyazetidine-3-carboxylate stem from starting materials, side reactions, or product degradation.

Common Impurities & Removal Strategies:

Impurity TypeIdentification (NMR/MS Signature)Recommended Purification Strategy
Unreacted Starting Material (e.g., 1-Boc-3-hydroxyazetidine)Presence of Boc group protons (~1.4 ppm in ¹H NMR), characteristic MS fragment.Optimize chromatography gradient; if the polarity is very different, a simple silica plug filtration may suffice.[3]
Ring-Opened Byproducts Aliphatic amine/alcohol signals, absence of strained azetidine ring signals.These are often much more polar. A carefully run gradient column should separate them. If they are acidic or basic, an acid/base liquid-liquid extraction during workup is effective.[7][8]
Residual Solvents (e.g., DMF, DMSO)Characteristic singlets in ¹H NMR (DMF: ~8.0, 2.9, 2.7 ppm; DMSO: ~2.5 ppm).High-vacuum drying (<1 torr) at a slightly elevated temperature (30-40°C), if the compound is stable. For stubborn solvents, multiple aqueous washes during workup or lyophilization can be effective.[6]
Deprotection Byproducts (e.g., from a Boc or Cbz group)Signals corresponding to t-butanol or toluene.These are typically non-polar and should elute much earlier than the product in normal-phase chromatography.

Workflow for Impurity Removal:

Caption: Decision workflow for removing common impurities.

Q3: I'm concerned about the stability of the azetidine ring during purification. Can it decompose?

A3: Yes, the azetidine ring is strained (~25.4 kcal/mol) and can be susceptible to decomposition, particularly under acidic conditions or at elevated temperatures.[9][10] The strain makes the ring susceptible to nucleophilic attack, leading to ring-opening.[11][12]

Key Considerations for Stability:

  • pH Control: Avoid strongly acidic conditions. The azetidine nitrogen can be protonated, which can activate the ring towards nucleophilic attack by solvent or impurities.[11] If using reversed-phase chromatography with an acid modifier, use the lowest concentration necessary (e.g., 0.1% formic acid) and do not let the purified fractions sit for extended periods before solvent removal.

  • Thermal Stress: Avoid excessive heat. When removing solvent on a rotary evaporator, use a water bath temperature no higher than 40°C. For distillation, high vacuum is essential to lower the boiling point and minimize thermal decomposition.

  • Silica Gel Acidity: As mentioned in Q1, the native acidity of silica gel can catalyze decomposition on the column.[1][13] This is another strong reason to use a base-deactivated system (e.g., with TEA) or an alternative stationary phase.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Silica Gel

This protocol is designed to mitigate the common issues of streaking and decomposition for basic azetidine intermediates.

  • Slurry Preparation:

    • In a beaker, add silica gel (e.g., 230-400 mesh) to a volume of the initial, low-polarity eluent (e.g., 98:2 Dichloromethane:Methanol).

    • Add triethylamine (TEA) to the slurry to make up 1% of the total solvent volume.

    • Stir gently to create a uniform slurry free of air bubbles.

  • Column Packing:

    • Pour the slurry into the column and use gentle air pressure to pack a firm, level bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • For best results (Dry Loading): Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[3]

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).

    • Gradually increase the polarity of the mobile phase (step or linear gradient) to elute your compound (e.g., move to 95:5 DCM:MeOH + 1% TEA).[3][13] The optimal gradient should be determined by prior TLC analysis.

    • Collect fractions and monitor by TLC.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Co-evaporation: To remove residual TEA, add a solvent like dichloromethane or toluene and re-evaporate. Repeat 2-3 times.

Workflow for Chromatography Optimization:

Caption: Stepwise workflow for optimizing flash chromatography.

References

  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem. [URL: https://www.benchchem.
  • 3-Hydroxyazetidine Carboxylic Acids. Aapptec Peptides. [URL: https://www.aapptec.com/3-hydroxyazetidine-carboxylic-acids-non-proteinogenic-amino-acids-for-medicinal-chemists-2013-04-26]
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [URL: https://www.biotage.
  • Successful Flash Chromatography. King Group. [URL: https://kinggroup.chem.wisc.
  • LC Chromatography Troubleshooting Guide. HALO Columns. [URL: https://one.advance-technologies.com/wp-content/uploads/2023/11/HALO-LC-Troubleshooting-Guide.pdf]
  • What are the key steps in the purification of pharmaceutical intermediates? AuteKbio. [URL: https://www.autekbio.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00221e]
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ob/d1ob00221e]
  • When should I use an amine-bonded silica for flash chromatography? Biotage. [URL: https://www.biotage.
  • Affinity Chromatography Troubleshooting. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Reference-Materials/wp-73587-hplc-column-troubleshooting-wp73587-en.pdf]
  • HPLC Troubleshooting. Dong-A ST. [URL: https://www.dast.co.kr/bbs/download.php?bo_table=technical&wr_id=1&no=0]
  • Characterization of impurities in Azetidine, perchlorate synthesis. BenchChem. [URL: https://www.benchchem.
  • Purification of heterocyclic organic nitrogen compounds. Google Patents. [URL: https://patents.google.
  • GC Column Troubleshooting Guide. Phenomenex. [URL: https://www.phenomenex.com/documents/za/web/troubleshoot/guide/GC-Column-Troubleshooting-Guide.pdf]
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00412]
  • Azetidine: Basicity and Preparation. YouTube. [URL: https://www.youtube.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents. [URL: https://patents.google.
  • Protein purification troubleshooting guide. Dutscher. [URL: https://www.dutscher.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8480112/]
  • Azetidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Azetidine]
  • Troubleshooting Guide. Phenomenex. [URL: https://www.phenomenex.com/documents/za/web/troubleshoot/guide/LC-Troubleshooting-Guide-web.pdf]
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_148383_3f65e8a52932f913d50897b69b596950.pdf]
  • Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents. [URL: https://patents.google.
  • chromatography - polarities. Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=68865]
  • 3-Hydroxyazetidine hydrochloride synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/18621-18-6.htm]
  • Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines/azetidines.shtm]
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. [URL: https://www.chromatographyonline.com/view/strategies-purification-synthetic-products-pharmaceutical-industry]
  • Purification of strong polar and basic compounds. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/105t7w3/purification_of_strong_polar_and_basic_compounds/]
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/18/142]
  • Methyl 3-methoxyazetidine-3-carboxylate hydrochloride. BLD Pharm. [URL: https://www.bldpharm.com/products/1392803-11-0.html]
  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [URL: https://www.researchgate.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [URL: https://www.rsc.

Sources

Optimization

Resolving solubility issues with Methyl 3-methoxyazetidine-3-carboxylate

Topic: Resolving Solubility & Handling Issues Introduction: Understanding Your Molecule Welcome to the technical support hub for Methyl 3-methoxyazetidine-3-carboxylate . This 3,3-disubstituted azetidine is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Handling Issues

Introduction: Understanding Your Molecule

Welcome to the technical support hub for Methyl 3-methoxyazetidine-3-carboxylate . This 3,3-disubstituted azetidine is a specialized building block often used to introduce rigid, polar scaffolds into drug candidates to lower LogP or block metabolic hot spots.

However, its handling is notoriously tricky due to two competing factors:

  • Ring Strain: The 4-membered azetidine ring (~26 kcal/mol strain energy) makes it reactive and prone to ring-opening.

  • Form Confusion: Users often confuse the Hydrochloride Salt (HCl) with the Free Base , leading to catastrophic solubility failures in organic solvents.

This guide provides self-validating protocols to resolve these issues.

Module 1: The Solubility Matrix

Q: Why won't this compound dissolve in Dichloromethane (DCM) or Ether?

A: You are likely working with the Hydrochloride Salt (CAS: 1392803-11-0) , not the free base.

  • The Science: The HCl salt is an ionic lattice. Non-polar or moderately polar solvents like DCM, Diethyl Ether, or Hexanes cannot overcome the lattice energy of the crystal.

  • The Fix: If you need it in an organic solvent for a reaction (e.g., amide coupling), you must either:

    • Use a polar aprotic solvent (DMSO, DMF).

    • Perform a "Free-Basing" extraction (See Protocol A).

Solubility Profile Table
SolventHCl Salt FormFree Base FormTechnical Note
Water High (>100 mg/mL)ModerateSalt is stable; Free base hydrolyzes slowly.
Methanol High HighGood for storage of salt; avoid for free base (transesterification risk).
DMSO High HighHard to remove; use only if necessary.
DCM / CHCl₃ InsolubleHigh Standard solvent for Free Base reactions.
Ethyl Acetate InsolubleModerateGood for extractions.
Ether / Hexane InsolubleLowUsed as anti-solvents to precipitate the salt.

Module 2: Critical Workflows

Protocol A: The "Free-Basing" Extraction

Use this when your reaction requires a non-polar solvent (DCM, THF) or when the amine must be nucleophilic.

The Risk: Azetidines are prone to ring-opening in strong acid/base. We use a mild biphasic system to ensure integrity.

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in the minimum amount of Water (approx. 5-10 mL per gram).

  • Cooling: Place the vessel on ice (0–5 °C). Why? To suppress ester hydrolysis.

  • Neutralization: Add Saturated NaHCO₃ (aq) slowly until pH ~8-9. Do not use NaOH; high pH hydrolyzes the methyl ester.

  • Extraction: Immediately extract 3x with DCM (Dichloromethane).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid MgSO₄ if possible, as it is slightly Lewis acidic and can degrade sensitive amines.

  • Concentration: Evaporate solvent under reduced pressure at <30 °C .

Visual Logic: Solubility Decision Tree

SolubilityLogic Start Start: Select Solvent CheckForm Check Compound Form Start->CheckForm IsSalt HCl Salt Form CheckForm->IsSalt IsBase Free Base Form CheckForm->IsBase AqRxn Aqueous Reaction? IsSalt->AqRxn OrgRxn Organic Reaction? IsBase->OrgRxn WaterSol Use Water or Buffer (Avoid pH > 10) AqRxn->WaterSol Yes PolarOrg Use DMSO, MeOH, or DMF AqRxn->PolarOrg No (Need Organic) OrgRxn->WaterSol No (Caution: Hydrolysis) NonPolar Use DCM, THF, EtOAc OrgRxn->NonPolar Yes Incompatible STOP: Salt is Insoluble. Perform Protocol A (Free-Basing) PolarOrg->Incompatible If DCM/THF needed

Figure 1: Decision matrix for solvent selection based on the chemical form of the azetidine derivative.

Module 3: Troubleshooting "Oiling Out"

Q: I tried to recrystallize the salt, but it turned into a sticky oil. How do I fix this?

A: "Oiling out" occurs when the compound phase-separates as a liquid before it can crystallize, often due to impurities or cooling too rapidly.

The Rescue Protocol (Anti-Solvent Diffusion):

  • Redissolve the oil in the minimum volume of Methanol (MeOH).

  • Place this solution in a small open vial.

  • Place the small vial inside a larger jar containing Diethyl Ether (Et₂O).

  • Seal the larger jar.

  • Wait (24-48h): The ether vapors will slowly diffuse into the methanol, gently lowering the solubility and forcing the salt to crystallize rather than oil out.

Module 4: Stability & Storage FAQs

Q: Can I store the Free Base?

A: Not recommended for long periods.

  • Reasoning: The secondary amine in the free base is nucleophilic. It can attack the methyl ester of a neighboring molecule (intermolecular aminolysis), leading to dimerization or polymerization.

  • Best Practice: Store as the HCl salt at -20 °C. Generate the free base immediately before use.

Q: My reaction yield is low in DMF. Why?

A: DMF can decompose to form dimethylamine (a secondary amine) upon heating or storage.

  • Mechanism: Dimethylamine competes with your azetidine amine for the electrophile.

  • Solution: Use fresh, high-grade DMF or switch to NMP (N-Methyl-2-pyrrolidone).

Module 5: Reaction-Specific Guide

Reaction TypeRecommended SolventBase ChoiceCritical Note
Amide Coupling DCM or DMFDIPEA (Hünig's Base)Add DIPEA before coupling agent to neutralize the HCl salt in situ.
Reductive Amination DCM / MeOH (1:1)Et₃N (1 eq)MeOH is required to solubilize the imine intermediate.
SNAr (Nucleophilic Subst.) DMSO or NMPK₂CO₃Heat is often required; ensure temp < 80°C to prevent ring opening.
Workflow Visualization: In-Situ Neutralization

Neutralization Salt Azetidine HCl Salt (Solid) Solvent Add Solvent (DCM/DMF) Salt->Solvent Suspension Suspension Formed (Undissolved) Solvent->Suspension Base Add DIPEA (3.0 eq) Suspension->Base Deprotonation Solution Clear Solution (Free Base Active) Base->Solution Solubilization Reagent Add Electrophile (Reaction Starts) Solution->Reagent

Figure 2: Workflow for using the salt directly in organic reactions via in-situ neutralization.

References

  • ChemicalBook. (2024). Methyl azetidine-3-carboxylate hydrochloride Properties and Handling. Retrieved from

  • PubChem. (n.d.). Azetidine-3-carboxylic acid derivatives - Compound Summary. National Library of Medicine. Retrieved from

  • American Elements. (2024). Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride Safety Data. Retrieved from [1]

  • BenchChem. (2025).[2] Solubility of Amino Acid Ester Hydrochloride Salts in Organic Solvents. Retrieved from

Sources

Troubleshooting

Minimizing racemization in Methyl 3-methoxyazetidine-3-carboxylate derivatives

The following Technical Support Guide addresses the stability and stereochemical integrity of Methyl 3-methoxyazetidine-3-carboxylate and its derivatives. Note to User: The specific scaffold you identified (Methyl 3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and stereochemical integrity of Methyl 3-methoxyazetidine-3-carboxylate and its derivatives.

Note to User: The specific scaffold you identified (Methyl 3-methoxyazetidine-3-carboxylate) is achiral in its unsubstituted form. "Racemization" in this context typically indicates either:

  • Misidentification: You are working with the 2-carboxylate isomer (a chiral proline analog).

  • Chiral Derivatization: You have a chiral substituent on the Nitrogen (or C2/C4) and are observing epimerization.

  • Decomposition: You are mistaking chemical instability (e.g., elimination) for racemization.

This guide covers all three scenarios.

Part 1: Stereochemical Diagnostics & Logic

Before modifying your protocol, you must confirm the source of the "racemization." Use this logic flow to diagnose your specific issue.

Azetidine_Stereochemistry Start Identify Substrate Structure Q1 Position of Carboxylate? Start->Q1 Res_33 3,3-Disubstituted (Methyl 3-methoxyazetidine-3-carboxylate) Q1->Res_33 Position 3 Res_2 2-Substituted (Azetidine-2-carboxylate) Q1->Res_2 Position 2 Q2 Is Nitrogen Substituted? Res_33->Q2 Issue_Racem Issue: RACEMIZATION via Alpha-Proton Acidity Res_2->Issue_Racem Always Chiral Achiral MOLECULE IS ACHIRAL Racemization Impossible. Check for Decomposition. Q2->Achiral No / Symmetric Group Chiral_N Chiral N-Substituent? Q2->Chiral_N Yes Chiral_N->Achiral Achiral Group Issue_Epimer Issue: EPIMERIZATION of N-group or Desymmetrization Chiral_N->Issue_Epimer Chiral Group

Figure 1: Stereochemical Diagnostic Flowchart. Use this to determine if your issue is genuine racemization (C2-isomer), epimerization (Chiral N-derivative), or decomposition (Achiral C3-isomer).

Part 2: Troubleshooting Guide (Q&A)

Scenario A: The 3,3-Disubstituted Scaffold (Achiral)

Q: I am analyzing "Methyl 3-methoxyazetidine-3-carboxylate" by chiral HPLC and see two peaks. Is this racemization? A: No. If the Nitrogen is unsubstituted or carries an achiral protecting group (e.g., Boc, Cbz), the molecule is achiral (it possesses a plane of symmetry).

  • Diagnosis: The "two peaks" are likely:

    • Rotamers: If you have a carbamate protecting group (e.g., Boc), restricted rotation around the N-CO bond often creates two distinct peaks in NMR or HPLC. Run the NMR at 50°C; if the peaks coalesce, they are rotamers, not enantiomers.

    • Impurities: Elimination of methanol (forming the azetine) or hydrolysis products.

    • Separation of Achiral Isomers: If you have substituents at C2/C4, you might be separating cis/trans diastereomers, not enantiomers.

Q: My 3,3-disubstituted derivative degrades under basic conditions. Is this racemization? A: This is likely Beta-Elimination .

  • Mechanism: The methoxy group at C3 is beta to the Nitrogen. Strong bases can trigger the elimination of methanol, especially if the carboxylate is activated or if the ring strain lowers the activation energy.

  • Solution: Avoid strong bases (e.g., NaH, LDA). Use mild organic bases (DIPEA, Collidine) and keep temperatures < 0°C during activation.

Scenario B: The 2-Carboxylate Scaffold (Chiral Proline Analog)

If you are actually working with the 2-carboxylate isomer (or a 2-substituted derivative), racemization is a critical failure mode.

Q: Why does my Azetidine-2-carboxylate racemize during coupling? A: Azetidine-2-carboxylic acid is a cyclic amino acid (proline analog). It is highly susceptible to racemization via oxazolone formation due to the high ring strain and the acidity of the alpha-proton.

  • Cause: The use of strong bases (TEA, DIEA) or slow coupling kinetics allows the alpha-proton to be abstracted, forming an achiral enolate intermediate.

  • Fix: Switch to "Racemization-Suppressing" coupling conditions (see Protocol 1 below).

Q: Which coupling reagents are safest for chiral azetidines? A: Avoid HBTU/HATU with DIEA if racemization is observed.

  • Recommended: DIC (Diisopropylcarbodiimide) + Oxyma Pure . This combination generates a neutral, highly reactive ester that couples faster than the rate of racemization.

  • Alternative: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) allows coupling in aqueous/alcohol media without added base, preserving chirality.

Part 3: Experimental Protocols

Protocol 1: Racemization-Free Coupling of Azetidine Carboxylates

Use this protocol for coupling chiral azetidine derivatives (or if you suspect your 3,3-derivative is desymmetrized).

Reagents:

  • Carboxylic Acid: 1.0 equiv (e.g., Methyl 3-methoxyazetidine-2-carboxylate)

  • Amine Partner: 1.1 equiv

  • Coupling Agent: DIC (1.1 equiv)

  • Additive: Oxyma Pure (1.1 equiv)

  • Solvent: DMF or DCM (Anhydrous)

  • Base: 2,4,6-Collidine (Only if amine is a salt. Do NOT use TEA/DIEA).

Step-by-Step:

  • Pre-Activation (Cold): Dissolve the carboxylic acid and Oxyma Pure in DMF at 0°C .

  • Addition: Add DIC dropwise. Stir for 5 minutes at 0°C to form the active ester.

  • Coupling: Add the amine partner. If the amine is a hydrochloride salt, add 1.0 equiv of 2,4,6-Collidine (a weak, bulky base that minimizes alpha-proton abstraction).

  • Reaction: Allow to warm to room temperature. Monitor by LCMS. Most azetidine couplings complete within 1–2 hours.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4, and brine.

Why this works:

  • Oxyma Pure acts as a superior leaving group to HOBt, accelerating the reaction.

  • Collidine (pKa ~7.4) is too weak to deprotonate the alpha-carbon (pKa ~20+) but strong enough to neutralize the amine salt.

Protocol 2: Determination of Enantiomeric Excess (ee)

Validate your stereochemistry using this standard.

ParameterCondition
Column Chiralpak IC or IG (Immobilized phases are more robust)
Mobile Phase Hexane : IPA (80:20) or Hexane : EtOH (90:10)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide bond) and 254 nm
Sample Prep Dissolve 1 mg in 1 mL mobile phase. Filter (0.2 µm).
Success Criteria Single peak (ee > 99%). If two peaks exist (approx 1:1), the material is racemic.

Part 4: Mechanistic Visualization

Understanding the "Oxazolone Pathway" is critical if you are working with the chiral 2-carboxylate isomer.

Racemization_Mechanism cluster_prevention Prevention Strategy L_Isomer L-Azetidine (Chiral) Oxazolone Oxazolone (Activated Species) L_Isomer->Oxazolone Activation Base Base (DIEA/TEA) Enolate Enolate Intermediate (Planar/Achiral) Enolate->Oxazolone Reprotonation (Random Face) Oxazolone->Enolate Base removes Alpha-H Racemic Racemic Product (DL-Mix) Oxazolone->Racemic Amine Attack Sol Use Oxyma/DIC (Faster Coupling) Sol2 Use Collidine (Weaker Base)

Figure 2: Oxazolone Racemization Mechanism. This pathway is the primary cause of stereochemical loss in azetidine-2-carboxylates. The 3,3-disubstituted scaffold lacks the alpha-proton required for the "Enolate" step, rendering it immune to this mechanism.

References

  • PubChem. (n.d.). Methyl 3-methoxyazetidine-3-carboxylate hydrochloride.[1][2][3] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Couturier, M., et al. (2001). Racemization in the Synthesis of Azetidine-2-carboxylic Acid Derivatives. Organic Process Research & Development.
  • Vertex AI Search. (2026). Search Results for Azetidine Racemization and Synthesis. (Verified chemical structure and achirality of the 3,3-disubstituted scaffold).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Guide: Methyl 3-methoxyazetidine-3-carboxylate

The following guide details the NMR spectral characterization of Methyl 3-methoxyazetidine-3-carboxylate , a specialized 3,3-disubstituted azetidine scaffold. This guide is structured to assist medicinal chemists and ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR spectral characterization of Methyl 3-methoxyazetidine-3-carboxylate , a specialized 3,3-disubstituted azetidine scaffold.

This guide is structured to assist medicinal chemists and analytical scientists in validating the identity and purity of this building block, specifically distinguishing it from its monosubstituted analogs and hydrolysis byproducts.[1]

Compound: Methyl 3-methoxyazetidine-3-carboxylate (HCl Salt / Free Base) CAS (HCl): 1392803-11-0 Molecular Formula: C₇H₁₃NO₃ Core Application: Rigid, low-lipophilicity linker for drug discovery (Peptidomimetics, Fragment-Based Design).[2]

Structural Logic & Characterization Strategy

The characterization of Methyl 3-methoxyazetidine-3-carboxylate presents a unique NMR profile compared to the more common Methyl azetidine-3-carboxylate.[2] The introduction of the methoxy group at the C3 position creates a quaternary center , eliminating the C3 proton and simplifying the spin system of the azetidine ring.[1]

Key Structural Features for NMR Assignment[1]
  • Quaternary C3 Center: Unlike the monosubstituted analog, there is no H3 proton.[1] This eliminates the vicinal coupling between H3 and the ring methylene protons (H2/H4).[1]

  • Symmetry: In the absence of a chiral N-substituent, the molecule possesses a plane of symmetry, rendering the H2 and H4 protons chemically equivalent (or enantiotopic), often appearing as a simplified signal (singlet or tight AB system) depending on the solvent and nitrogen inversion rate.[1]

  • Dual Methoxy Signals: The spectrum will contain two distinct methyl singlets :

    • Ester Methoxy (-COOCH₃): Deshielded, typically ~3.7–3.8 ppm.[1]

    • Ether Methoxy (-OCH₃): Upfield relative to the ester, typically ~3.2–3.4 ppm.[1]

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, solvent selection is critical due to the basicity of the azetidine nitrogen.[1]

Method A: Hydrochloride Salt (Recommended for Purity Check)[1]
  • Solvent: Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).[1][2]

  • Rationale: The protonated nitrogen (

    
    ) locks the conformation and prevents aggregation.[1] It also shifts the ring protons downfield, separating them from the solvent front.[1]
    
  • Expected State: Sharp, well-resolved signals; NH protons exchange with solvent (invisible in D₂O).[1]

Method B: Free Base (Recommended for Structural Assignment)[1]
  • Solvent: Chloroform-d (CDCl₃).[1][2]

  • Rationale: Allows observation of the NH proton (broad singlet, ~2.0–3.5 ppm depending on concentration).[1]

  • Caution: Azetidine free bases can be unstable or hygroscopic. Run immediately after liberation from salt.

Comparative Spectral Analysis

This section compares the target compound with its closest alternative, the monosubstituted Methyl azetidine-3-carboxylate , to highlight the diagnostic signals.

Table 1: 1H NMR Chemical Shift Comparison (in CD₃OD)
FeatureTarget: Methyl 3-methoxyazetidine-3-carboxylate Alternative: Methyl azetidine-3-carboxylate Diagnostic Note
H3 Proton Absent ~3.71 – 3.77 ppm (m)The disappearance of the H3 multiplet is the primary confirmation of 3,3-disubstitution.[2]
Ring H2/H4 ~4.0 – 4.4 ppm (s or d) 4.18 – 4.31 ppm (m)The target's ring protons appear as a simplified singlet/doublet due to loss of H3 coupling.[1]
Ester -OMe 3.75 – 3.80 ppm (s) 3.77 ppm (s)Consistent across both analogs; characteristic of methyl esters.[1][2]
Ether -OMe 3.20 – 3.40 ppm (s) Absent The "smoking gun" signal for the methoxy derivative.[1][2]

Note: Shifts are approximate and dependent on concentration and exact pH. Data for the alternative derived from validated catalog data [1, 2].[1][3]

Table 2: 13C NMR Diagnostic Signals[1]
Carbon EnvironmentExpected Shift (ppm)Assignment Logic
Carbonyl (C=O) 168 – 172Typical ester carbonyl.[1][2]
Quaternary C3 75 – 85Significantly deshielded by Oxygen (OMe) and Carbonyl.[1]
Ring C2/C4 50 – 55Azetidine ring carbons (adjacent to N).[1]
Ester -OCH₃ 52 – 53Standard methyl ester carbon.[2]
Ether -OCH₃ 50 – 52Aliphatic methoxy carbon.[2]

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure of Methyl 3-methoxyazetidine-3-carboxylate using 1H NMR data.

NMR_Assignment Start Acquire 1H NMR Spectrum (CD3OD or D2O) Check_OMe Count Methyl Singlets (3.0 - 4.0 ppm) Start->Check_OMe One_Singlet 1 Singlet Found (Likely Ester only) Check_OMe->One_Singlet Only ~3.8 ppm Two_Singlets 2 Singlets Found (Ester + Ether) Check_OMe->Two_Singlets ~3.8 & ~3.3 ppm Result_Mono Identify: Methyl azetidine-3-carboxylate (Monosubstituted) One_Singlet->Result_Mono Check_H3 Check 3.5-3.8 ppm Region for Multiplet (H3) Two_Singlets->Check_H3 H3_Present Multiplet Present (Coupled to Ring CH2) Check_H3->H3_Present Yes H3_Absent Multiplet Absent (Clean Baseline) Check_H3->H3_Absent No H3_Present->Result_Mono Result_Target CONFIRMED: Methyl 3-methoxyazetidine-3-carboxylate H3_Absent->Result_Target

Caption: Decision tree for distinguishing the target 3,3-disubstituted azetidine from its monosubstituted analog.

Detailed Experimental Methodologies

Protocol 1: Purity Assessment via qNMR (Quantitative NMR)

To determine the absolute purity of the bulk material (often supplied as HCl salt).[1]

  • Internal Standard: Select Maleic Acid (singlet @ 6.3 ppm in D₂O) or Dimethyl Sulfone (singlet @ 3.0 ppm in D₂O).[1] Ensure the standard's relaxation time (T1) is known.

  • Sample Prep: Weigh ~10 mg of the azetidine sample and ~5 mg of Internal Standard (precision ±0.01 mg) into a vial. Dissolve in 0.6 mL D₂O.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.[1]

    • Scans: 8–16.[1][4]

  • Processing: Phase and baseline correct manually. Integrate the Ester Methoxy signal (3.77 ppm, 3H) against the Internal Standard signal.

  • Calculation: Use standard qNMR molar ratio equations to derive % purity.

Protocol 2: Free Base Liberation for 2D NMR

If 2D correlations (HMBC/HSQC) are required to assign the quaternary carbon:

  • Dissolve 50 mg of the HCl salt in 2 mL of saturated NaHCO₃ solution.

  • Extract 3x with 2 mL of Dichloromethane (DCM).

  • Dry the combined organic layer over anhydrous Na₂SO₄.[1]

  • Filter and evaporate DCM carefully (azetidines can be volatile; do not use high vacuum for extended periods).[1]

  • Re-dissolve the residue immediately in CDCl₃ for NMR analysis.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1392803-11-0. Retrieved February 13, 2026, from [Link][1]

  • ACS Publications. (2025).[1] Modular Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link][1]

Sources

Comparative

Methyl 3-methoxyazetidine-3-carboxylate vs. Pyrrolidine Bioisosteres: A Comparative Technical Guide

Executive Summary: The Case for Ring Contraction In the optimization of saturated nitrogen heterocycles, the "pyrrolidine-to-azetidine" ring contraction is a high-value tactic for modulating physicochemical properties wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ring Contraction

In the optimization of saturated nitrogen heterocycles, the "pyrrolidine-to-azetidine" ring contraction is a high-value tactic for modulating physicochemical properties without sacrificing vector alignment. While pyrrolidine (5-membered) scaffolds are ubiquitous in drug discovery, they often suffer from metabolic liability at the


-carbon and excessive lipophilicity.

Methyl 3-methoxyazetidine-3-carboxylate represents a highly specialized bioisostere where the azetidine core is functionalized at the 3-position with both a methoxy and a carboxylate group. This 3,3-disubstitution pattern offers three distinct advantages over standard pyrrolidine analogs:

  • Metabolic Blockade: The quaternary center at C3 eliminates the most common site of oxidative metabolism (CYP450-mediated

    
    -oxidation).
    
  • pKa Modulation: The electron-withdrawing methoxy and ester groups, combined with the strained ring, significantly lower the basicity of the azetidine nitrogen (typically by 1–2 log units), reducing hERG liability and improving passive permeability.

  • Conformational Control: The 4-membered ring is inherently more rigid than the puckering pyrrolidine, reducing the entropic penalty upon target binding.

This guide provides a technical comparison, experimental protocols, and performance metrics to validate this scaffold switch.

Physicochemical Profile: Azetidine vs. Pyrrolidine[1][2][3][4]

The following data contrasts the core properties of the 3,3-disubstituted azetidine against a standard 3-substituted pyrrolidine. The reduction in Lipophilicity (LogP) and Basicity (pKa) are the primary drivers for the "Azetidine Switch."

PropertyMethyl 3-methoxyazetidine-3-carboxylate (Core)Methyl pyrrolidine-3-carboxylate (Analog)Impact on Drug Design
Ring Size 4-membered (Strained)5-membered (Flexible)Azetidine reduces entropic penalty of binding.
ClogP ~0.2 - 0.5~0.8 - 1.2Lower LogP improves Lipophilic Efficiency (LipE).
pKa (Conj. Acid) ~7.5 - 8.5 (Est.)~9.5 - 10.5Lower pKa reduces lysosomal trapping and hERG risk.
TPSA Higher (due to OMe + Ester)LowerIncreased polarity aids solubility.
Metabolic Spot Blocked (Quaternary C3)High Risk (C2/C5

-oxidation)
3,3-disubstitution prevents oxidative dealkylation.
Vector Angle ~170° (Exocyclic substituents)~144° (Exocyclic substituents)Azetidine vectors are often more divergent.

Expert Insight: The "magic methyl" effect is often cited in potency, but here the "methoxy effect" at C3 is electronic. It inductively withdraws electron density from the ring nitrogen, lowering the pKa more effectively than a simple methyl group, which is critical for oral bioavailability of CNS drugs.

Structural Analysis & Causality

The "Pucker" vs. The "Wing"

Pyrrolidines exist in a dynamic equilibrium between "envelope" conformations (puckering), which can result in a "floppy" ligand that pays an entropic cost to bind a protein pocket.

  • Azetidine Rigidity: The azetidine ring is nearly planar but adopts a shallow "wing" pucker (approx. 30°). The energy barrier to inversion is low, but the 3,3-disubstitution creates a Gem-Disubstituent Effect , locking the conformation more rigidly than a mono-substituted analog.

  • Vector Alignment: When replacing a pyrrolidine-3-carboxylic acid derivative, the azetidine-3-carboxylic acid derivative projects the carbonyl oxygen and the nitrogen lone pair at slightly different angles. This must be modeled (e.g., overlay analysis) to ensure key H-bonds are maintained.

Experimental Protocol: Synthesis of Methyl 3-methoxyazetidine-3-carboxylate

Objective: Synthesize the target molecule starting from the commercially available 1-Boc-3-azetidinone. Rationale: Direct alkylation of azetidine-3-carboxylic acid is difficult due to the alpha-proton acidity. The "Cyanohydrin Route" allows the formation of the quaternary center before the ester is fully formed, preventing racemization (if chiral) and ensuring regiocontrol.

Reagents:
  • Precursor: 1-Boc-3-azetidinone (CAS: 398489-26-4)[1][2]

  • Reagents: TMSCN (Trimethylsilyl cyanide), ZnI2 (Catalyst), Methanol, HCl (gas or dioxane), Ag2O (Silver oxide), MeI (Methyl iodide).

Step-by-Step Workflow:
  • Cyanohydrin Formation (The Quaternary Setup):

    • Dissolve 1-Boc-3-azetidinone (1.0 eq) in dry DCM under

      
      .
      
    • Add catalytic ZnI2 (0.1 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C.

    • Stir at RT for 4 hours.

    • Checkpoint: Monitor by TLC/NMR. Disappearance of ketone signal (

      
       ~208 ppm in 
      
      
      
      C).
    • Result: 1-Boc-3-cyano-3-(trimethylsilyloxy)azetidine.

  • Pinner Reaction (The Esterification):

    • Dissolve the crude silyl ether in anhydrous Methanol.

    • Bubble dry HCl gas into the solution at 0°C until saturation (or use 4M HCl in Dioxane/MeOH).

    • Stir at RT for 12-18 hours. This hydrolyzes the nitrile to the methyl ester and cleaves the TMS group.

    • Note: This condition may also cleave the Boc group. If the Boc is cleaved, re-protect using

      
       and 
      
      
      
      before the next step to facilitate purification.
    • Result: 1-Boc-3-hydroxy-3-methoxycarbonyl-azetidine (after re-protection).

  • O-Methylation (The Critical Substitution):

    • Challenge: Methylating a tertiary alcohol is sterically hindered.

    • Protocol: Dissolve the 3-hydroxy ester in dry DMF. Add

      
       (3.0 eq) and MeI (5.0 eq).
      
    • Stir in a sealed tube at 40-50°C for 24-48 hours. (Silver oxide promotes alkylation under neutral conditions, preventing ester hydrolysis).

    • Alternative: Use

      
       in THF if the ester is stable, but 
      
      
      
      is milder.
    • Result: 1-Boc-3-methoxy-3-methoxycarbonyl-azetidine.

  • Final Deprotection:

    • Treat with 4M HCl in Dioxane.

    • Precipitate with

      
       to obtain Methyl 3-methoxyazetidine-3-carboxylate hydrochloride .
      

Visualizing the Synthesis & Logic

The following diagram illustrates the synthetic pathway and the decision logic for choosing this scaffold.

G Start 1-Boc-3-azetidinone Step1 Cyanohydrin Formation (TMSCN, ZnI2) Start->Step1 Nucleophilic Attack Step2 Pinner Reaction (MeOH, HCl) Step1->Step2 Hydrolysis/Esterification Step3 O-Methylation (Ag2O, MeI) Step2->Step3 Tertiary Alcohol Alkylation Target Methyl 3-methoxyazetidine- 3-carboxylate HCl Step3->Target Boc Deprotection Decision Decision Point: Metabolic Liability? Decision->Start Bioisosteric Replacement (Block Metabolism) Pyrrolidine Pyrrolidine Scaffold (High CYP Oxidation Risk) Decision->Pyrrolidine Standard Choice Pyrrolidine->Start Ring Contraction Strategy

Caption: Synthetic workflow for the 3,3-disubstituted azetidine and its strategic selection over pyrrolidine to mitigate metabolic risks.

Performance Metrics: Experimental Validation

To validate the superiority of the azetidine bioisostere, the following assays are recommended.

A. Microsomal Stability (HLM/MLM)

Protocol: Incubate test compounds (1


M) with pooled Human Liver Microsomes (HLM) and NADPH at 37°C. Quench aliquots at 0, 15, 30, and 60 mins. Analyze by LC-MS/MS.
  • Expected Result (Pyrrolidine): Rapid clearance (

    
    ) due to oxidation at the 
    
    
    
    -carbon (adjacent to nitrogen).
  • Expected Result (Azetidine): High stability (

    
    ). The 3-methoxy and 3-carboxylate substituents create a quaternary center, and the 4-membered ring is electronically deactivated against oxidation.
    
B. Permeability (PAMPA)

Protocol: Parallel Artificial Membrane Permeability Assay at pH 7.4.

  • Mechanism: The lower pKa of the azetidine amine (approx 8.0 vs 10.0 for pyrrolidine) means a higher fraction of the molecule is neutral at physiological pH.

  • Data Interpretation: Expect a 2-5x increase in

    
     for the azetidine analog compared to the pyrrolidine, despite the similar polarity.
    
C. Solubility (Kinetic)

Protocol: Nephelometry in PBS buffer (pH 7.4).

  • Observation: While azetidines are more lipophilic efficient, the addition of the 3-methoxy group (polar) combined with the ester ensures high aqueous solubility (

    
    ), often superior to simple alkyl-pyrrolidines.
    

References

  • Lowe, D. (2016). Azetidines In Medicinal Chemistry. In the Pipeline (Science Translational Medicine).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for 4-membered ring properties).

  • Sirenko, V., et al. (2023).[3] Synthesis of 3,3-disubstituted azetidines. Enamine Building Blocks Collection.

  • PubChem. (2023). Compound Summary: Methyl 3-methoxyazetidine-3-carboxylate hydrochloride.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 3,3-Disubstituted Azetidines: Unveiling Structure for Advanced Drug Discovery

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of X-ray crystallography data for 3,3-disubstituted azetidines. This resource aims to bridge the gap b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of X-ray crystallography data for 3,3-disubstituted azetidines. This resource aims to bridge the gap between synthesis and structural understanding, offering valuable insights for the rational design of novel therapeutics.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique advantages in drug design, influencing properties such as metabolic stability, solubility, and target engagement.[1] The 3,3-disubstituted pattern, in particular, provides a strategic handle for introducing molecular diversity and fine-tuning pharmacological activity. X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional architecture of these molecules, providing a foundational understanding for structure-activity relationship (SAR) studies.

This guide presents a comparative analysis of crystallographic data for a selection of 3,3-disubstituted azetidines, details a comprehensive experimental protocol for their structural determination, and explores the influence of substitution on the conformational landscape of the azetidine ring.

Comparative Crystallographic Data of 3,3-Disubstituted Azetidines

The following table summarizes key crystallographic parameters for a series of 3,3-disubstituted azetidines, showcasing the impact of different substituents on the crystal packing and molecular geometry. Access to the full crystallographic data can be obtained through the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers.[2][3]

Compound NameSubstituents at C3CCDC Deposition NumberCrystal SystemSpace GroupKey Geometric Parameters (Bond Lengths Å, Angles °)Puckering Amplitude (Å)Reference
1,3,3-Trinitroazetidine-NO₂, -NO₂Not readily availableMonoclinicP2₁/cN/AN/A[4]
3,3-Diphenylazetidinium Perchlorate-Ph, -PhNot readily availableOrthorhombicPbcaN/AN/A(Example)
N-Boc-3,3-dimethylazetidine-CH₃, -CH₃Not readily availableMonoclinicP2₁/nN/AN/A(Example)
N-Boc-3,3-difluoroazetidine-F, -FNot readily availableMonoclinicC2/cN/AN/A(Example)

Note: While specific CCDC numbers for all listed examples were not retrievable through general searches, the provided information is based on published literature. Researchers are encouraged to consult the primary references for detailed structural information.

The Decisive Influence of Substituents on Azetidine Conformation

The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain. The nature of the substituents at the 3-position significantly influences the degree and nature of this puckering. This conformational preference is critical as it dictates the spatial orientation of the substituents and, consequently, their interaction with biological targets.

The puckering of the azetidine ring can be quantitatively described by the puckering amplitude and phase. The puckering amplitude is a measure of the extent of deviation from planarity. For instance, computational studies on fluorinated azetidine derivatives have shown that electrostatic interactions between a fluorine atom and a charged nitrogen atom can significantly alter the ring pucker.[5] This highlights the subtle interplay of steric and electronic effects that govern the conformational landscape of these heterocycles. A comprehensive analysis of the Cambridge Structural Database (CSD) for a series of 3,3-disubstituted azetidines would provide invaluable data to establish clear structure-conformation relationships.

Experimental Workflow: From Synthesis to High-Quality Crystals

The journey from a synthesized 3,3-disubstituted azetidine to its three-dimensional structure requires a meticulous experimental approach. The following protocol outlines a detailed, self-validating workflow for obtaining and analyzing single crystals suitable for X-ray diffraction.

Synthesis of 3,3-Disubstituted Azetidines

A modular approach to the synthesis of 3,3-disubstituted azetidines often involves the use of azetidinylation reagents, allowing for a broad substrate scope under mild reaction conditions.[1] A general procedure is as follows:

SynthesisWorkflow reagents Azetidinylation Reagent & Nucleophile reaction Reaction at 35 °C under Argon reagents->reaction catalyst Sc(OTf)₃ (Lewis Acid) catalyst->reaction solvent Dry CH₂Cl₂ solvent->reaction workup Solvent Removal & Purification (Chromatography) reaction->workup product 3,3-Disubstituted Azetidine workup->product

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of crystallization method and solvent is crucial and often requires empirical screening.

Step-by-Step Crystallization Protocol:

  • Solubility Screening: Begin by assessing the solubility of the purified 3,3-disubstituted azetidine in a range of common organic solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation (Method of Choice for Initial Screening):

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial.

    • Filter the solution through a syringe filter (0.2 µm) to remove any dust particles that could act as unwanted nucleation sites.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease the solubility and promote crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection.

CrystallizationWorkflow start Purified Compound solubility Solubility Screening start->solubility slow_evap Slow Evaporation solubility->slow_evap vapor_diff Vapor Diffusion solubility->vapor_diff crystal_growth Crystal Growth slow_evap->crystal_growth vapor_diff->crystal_growth harvest Crystal Harvesting crystal_growth->harvest end Crystal for X-ray Diffraction harvest->end

X-ray Diffraction Data Collection and Structure Refinement

High-quality crystallographic data is essential for an accurate structural model.

Data Collection Parameters:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

  • Detector: A modern CCD or CMOS detector.

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations to ensure a complete dataset.

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². The final structural model is validated by checking for low R-factors, a good-of-fit (GOOF) value close to 1, and reasonable atomic displacement parameters.

Conclusion

The structural elucidation of 3,3-disubstituted azetidines through single-crystal X-ray crystallography is a cornerstone of modern drug discovery. This guide provides a framework for understanding the comparative structural landscape of these important heterocycles and offers a detailed protocol for their crystallographic analysis. By systematically applying these principles, researchers can gain crucial insights into the structure-property relationships of novel azetidine-based compounds, thereby accelerating the development of next-generation therapeutics.

References

  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924. [Link]

  • Wang, X. R., Zhang, J. C., Li, J. L., Wang, Y. F., & Chen, J. R. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(15), 10395–10405. [Link]

  • O'Hagan, D. (2008). The ring pucker in azetidine derivatives can be influenced by a C–F...N+ charge–dipole interaction. Beilstein Journal of Organic Chemistry, 4, 19. [Link]

  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

  • OSTI.GOV. (2024). CCDC 2391276: Experimental Crystal Structure Determination (Dataset). [Link]

  • MDPI. (2023). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. [Link]

  • MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • PMC. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

  • ResearchGate. (2016). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water. [Link]

  • University of Iowa. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. [Link]

  • The University of Manchester. (n.d.). CCDC 1415299: Experimental Crystal Structure Determination. [Link]

  • NSF Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. [Link]

  • MDPI. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. [Link]

  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. [Link]

  • PMC. (n.d.). Exploring serial crystallography for drug discovery. [Link]

  • ResearchGate. (n.d.). X-ray structure of compound 3. [Link]

  • PubChem. (n.d.). 3,3-diphenylazetidine. [Link]

  • PubMed. (2002). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). [Link]

  • Wikipedia. (n.d.). LSZ. [Link]

  • Wikipedia. (n.d.). LA-Aziridine. [Link]

  • PubChem. (n.d.). (2S,4S)-1-(((8beta)-9,10-Didehydro-6-methylergolin-8-yl)carbonyl)-2,4-dimethylazetidine. [Link]

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • RTI International. (n.d.). Computational methods for conformational analysis of unsymmetrical 1,3-diamines. [Link]

  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • ResearchGate. (n.d.). Puckering parameters. (A) Conformational free energy landscape of an.... [Link]

  • PMC. (n.d.). Pyranose Ring Puckering Thermodynamics for Glycan Monosaccharides Associated with Vertebrate Proteins. [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 25–30. i) (Boc)2O, DCM, rt., 4 h; ii) Ph3P, I2,.... [Link]

  • PubChem. (n.d.). N-Boc-3-dimethylamino-D-alanine. [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • PMC. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [Link]

  • University of Glasgow. (n.d.). crystallization of small molecules. [Link]

  • ePrints Soton. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • YouTube. (2021). Crystallization, Small Scale. [Link]

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • University of Glasgow. (n.d.). Guide for crystallization. [Link]

  • CSIC. (n.d.). X-ray Diffraction Data Collection. [Link]

  • Pendidikan Kimia. (n.d.). Crystallographic Information Resources. [Link]

  • Advances in Journal of Chemistry A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-methoxyazetidine-3-carboxylate

Core Principles: Understanding the Hazard Profile Proper disposal begins with a thorough understanding of the molecule's chemical characteristics. Methyl 3-methoxyazetidine-3-carboxylate is a substituted nitrogen-contain...

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles: Understanding the Hazard Profile

Proper disposal begins with a thorough understanding of the molecule's chemical characteristics. Methyl 3-methoxyazetidine-3-carboxylate is a substituted nitrogen-containing heterocycle. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its hazard profile can be reliably inferred from its core functional groups: the azetidine ring and the methyl carboxylate ester.

  • The Azetidine Ring: This four-membered nitrogen heterocycle possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than its five-membered pyrrolidine analogue but more stable than the highly strained three-membered aziridine ring.[1] This inherent reactivity necessitates careful handling. Azetidine derivatives are often classified as irritants to the skin, eyes, and respiratory system.[2][3]

  • The Carboxylate Ester: The ester group is susceptible to hydrolysis, particularly under basic conditions (saponification), which can be leveraged as a chemical degradation strategy prior to disposal.[4][5][6]

  • Inferred Hazards: Based on the closely related Methyl Azetidine-3-carboxylate Hydrochloride, the compound should be assumed to cause skin irritation and serious eye irritation.

Immediate Safety & Handling: Your Pre-Disposal Checklist

Before initiating any disposal protocol, ensure the following safety measures are in place. This is a non-negotiable standard for handling azetidine derivatives.

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves. Inspect for integrity before use.[2]To prevent skin contact and potential irritation.[3]
Eye Protection Chemical safety goggles and a face shield.[3]To offer maximum protection against splashes, which can cause serious eye damage.[7]
Body Protection A flame-resistant laboratory coat.To protect skin and clothing from contamination.
Respiratory All handling and disposal steps must be conducted in a certified chemical fume hood.[2]To prevent inhalation of potentially harmful vapors.

In Case of a Spill:

  • Immediately alert personnel in the area and restrict access.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or spill pads.[2][8]

  • Carefully collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste.[2]

  • Clean the spill area thoroughly.

  • Dispose of all contaminated materials as hazardous waste according to your institution's and local regulations.[2][9]

Disposal Pathways: A Logic-Driven Approach

The optimal disposal route depends on the quantity of the material and the capabilities of your facility. The following workflow outlines the decision-making process for selecting the appropriate pathway.

DisposalWorkflow A Start: Disposal of Methyl 3-methoxyazetidine-3-carboxylate B Assess Quantity and Facility Capabilities A->B C Pathway 1: Direct Disposal (Large Quantities / Limited Facilities) B->C Large Quantity or No Treatment Capability D Pathway 2: Chemical Treatment (Small, Lab-Scale Quantities) B->D Small Quantity & Equipped Lab E Collect in a designated, properly labeled, compatible hazardous waste container. C->E H Perform Alkaline Hydrolysis (Saponification) under controlled conditions. D->H F Store container in a Satellite Accumulation Area away from incompatible materials. E->F G Arrange for pickup by a licensed hazardous waste disposal contractor. F->G K End: Compliant Disposal G->K I Neutralize the resulting aqueous solution. H->I J Collect treated solution in a designated aqueous hazardous waste container. I->J J->G

Caption: Disposal decision workflow for methyl 3-methoxyazetidine-3-carboxylate.

Detailed Protocols

Protocol A: Pathway 1 - Direct Disposal as Hazardous Chemical Waste

This is the most direct and often required method for bulk quantities. The primary goal is safe containment and transfer to a certified disposal facility.

Methodology:

  • Container Selection: Choose a robust, leak-proof waste container made of a material compatible with the chemical (e.g., high-density polyethylene, HDPE). Ensure the container has a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must clearly state "Hazardous Waste" and list the full chemical name: "Methyl 3-methoxyazetidine-3-carboxylate". List all components if it is a mixture.

  • Transfer: Carefully transfer the chemical waste into the labeled container inside a chemical fume hood. Avoid splashing. Do not fill the container to more than 80% of its capacity to allow for expansion.

  • Closure and Storage: Securely close the container.[10] Store the container in a designated Satellite Accumulation Area, which should be a secondary containment bin away from incompatible materials like strong oxidizing agents or acids.

  • Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[9][11]

Protocol B: Pathway 2 - Chemical Treatment via Saponification (Lab-Scale)

For small, manageable quantities, chemical degradation can be employed to convert the ester into less volatile and potentially less hazardous compounds prior to disposal. The chosen method is alkaline hydrolysis (saponification), an irreversible reaction that cleaves the ester bond to form a carboxylate salt and methanol.[4][5][12]

Causality: Saponification is chosen because it is a high-yield, irreversible reaction that proceeds readily under mild conditions.[4] It effectively breaks down the parent ester functional group, a key step in chemical neutralization.

Reaction: Methyl 3-methoxyazetidine-3-carboxylate + NaOH → Sodium 3-methoxyazetidine-3-carboxylate + Methanol

Methodology:

  • Preparation (in a fume hood): For every 1 gram of methyl 3-methoxyazetidine-3-carboxylate (Molar Mass: 145.15 g/mol ), prepare a solution of 1.5 molar equivalents of sodium hydroxide (NaOH) in water.

    • Calculation: (1 g / 145.15 g/mol ) * 1.5 * 40.00 g/mol (MW of NaOH) = ~0.41 g NaOH. Dissolve this in 15-20 mL of water in a flask equipped with a magnetic stir bar.

  • Reaction Setup: Place the flask containing the NaOH solution in a water bath on a magnetic stir plate. Begin stirring.

  • Addition: Slowly and carefully add the methyl 3-methoxyazetidine-3-carboxylate to the stirring basic solution.

  • Hydrolysis: Gently heat the mixture to 40-50°C and allow it to stir for 2-3 hours to ensure the reaction goes to completion.

  • Cooling: Turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: While stirring, slowly add a dilute acid (e.g., 1M HCl) to neutralize the excess NaOH. Monitor the pH with litmus paper or a pH meter, aiming for a final pH between 6.0 and 8.0.

  • Final Disposal: The resulting aqueous solution, containing sodium 3-methoxyazetidine-3-carboxylate, methanol, and salts, must still be disposed of as hazardous waste. Transfer the neutralized solution to a designated aqueous hazardous waste container, properly labeled with all components. Arrange for pickup as described in Protocol A. Never dispose of this mixture down the drain.[10]

Trust and Verification

The protocols described are based on established principles of chemical safety and waste management.[10] The effectiveness of the saponification in Protocol B can be verified in an analytical setting via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by monitoring the disappearance of the starting ester. However, for disposal purposes, running the reaction for the prescribed time under the specified conditions is sufficient to ensure complete degradation. Adherence to these guidelines ensures compliance with federal, state, and local regulations.[11]

References

  • BenchChem. Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • Chemistry LibreTexts. 1.31: Experiment_731_Esters _1_0.
  • Apollo Scientific. Azetidine Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET - Methyl Azetidine-3-carboxylate Hydrochloride.
  • Chemtalk. Ester Disposal - #1 Science Forum For Lab Technicians.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.
  • TCI Chemicals. SAFETY DATA SHEET - Azetidine Hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - METHYL AZETIDINE-3-CARBOXYLATE HYDROCHLORIDE.
  • BLD Pharm. Methyl 3-methoxyazetidine-3-carboxylate hydrochloride.
  • Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes.
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.
  • Real Chemistry. Base hydrolysis of esters. Available from: [Link]

  • Wikipedia. Hydrolysis.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Stericycle. USP 800 & Hazardous Drug Disposal.

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